Norbornene-methyl-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHZXEKPQIJFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2CC3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Norbornene-methyl-NHS in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for Norbornene-methyl-NHS, a versatile bifunctional reagent in the field of click chemistry. This document details the two-stage process of bioconjugation facilitated by this reagent: the initial amine-reactive N-hydroxysuccinimide (NHS) ester coupling, followed by the highly efficient and bioorthogonal click chemistry ligation of the norbornene moiety. Both strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions will be discussed, providing researchers with a thorough understanding of the available chemical space for their applications.
Introduction to this compound in Bioconjugation
This compound is a chemical tool that bridges the gap between traditional bioconjugation and modern click chemistry. It is comprised of two key functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group provides a reliable method for covalently attaching the norbornene moiety to biomolecules. NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2]
-
Norbornene: A strained alkene that serves as a reactive handle for "click" chemistry reactions.[3] Its high ring strain allows it to undergo rapid and specific cycloaddition reactions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][5]
The utility of this compound lies in its ability to first "install" a clickable norbornene group onto a biomolecule of interest. This norbornene-tagged biomolecule can then be selectively reacted with a complementary azide- or tetrazine-containing molecule, enabling the precise and efficient formation of complex bioconjugates.
The Two-Stage Mechanism of Action
The functionality of this compound is realized through a sequential, two-stage mechanism.
Stage 1: Amine-Reactive Conjugation via NHS Ester
The first stage involves the reaction of the NHS ester moiety of this compound with a primary amine on a target biomolecule. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]
This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[2] Below this range, the amine group is protonated and less nucleophilic, significantly reducing the reaction rate. Above this range, hydrolysis of the NHS ester becomes a competing and significant side reaction.[6][7]
Figure 1: NHS Ester Reaction with a Primary Amine.
Stage 2: Bioorthogonal Click Chemistry Ligation
Once the norbornene moiety is attached to the biomolecule, it is ready for the second stage: the click chemistry reaction. Norbornene is a versatile reactant and can participate in two primary types of copper-free click reactions.
Norbornene can react with azide-functionalized molecules through a [3+2] dipolar cycloaddition. The high ring strain of the norbornene double bond significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[][8] This reaction results in the formation of a stable triazoline linkage.[9]
Figure 2: Norbornene-Azide SPAAC Reaction.
Alternatively, and often with significantly faster kinetics, norbornene can react with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[10][11] This reaction is exceptionally fast and highly specific.[12] The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to the formation of a stable dihydropyridazine (B8628806) linkage.[1][13]
Figure 3: Norbornene-Tetrazine IEDDA Reaction.
Quantitative Data: Reaction Kinetics
The choice between the SPAAC and IEDDA reaction often depends on the desired reaction speed and the availability of reagents. The IEDDA reaction between norbornene and tetrazine is generally several orders of magnitude faster than the SPAAC reaction with azides.
| Click Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| SPAAC | Norbornene + Benzyl Azide (B81097) | ~10⁻³ - 10⁻² | Moderate reaction rate, widely used, azide is a small bioorthogonal group.[14][15][16] |
| IEDDA | Norbornene + 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10 | Very fast reaction rate, often with "turn-on" fluorescence, tetrazine is a larger quenching group.[7][11][12] |
| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | ~10³ - 10⁶ | Extremely fast, one of the fastest bioorthogonal reactions.[7] |
Experimental Protocols
The following are generalized protocols for the use of this compound in a two-stage bioconjugation. Optimization for specific biomolecules and probes is recommended.
Protocol 1: Labeling of a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the labeling and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Click Chemistry Ligation of a Norbornene-Labeled Protein
Materials:
-
Norbornene-labeled protein in PBS, pH 7.4
-
Azide- or Tetrazine-functionalized probe (e.g., a fluorescent dye)
-
PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare a stock solution of the azide or tetrazine probe in a suitable solvent (e.g., DMSO).
-
Click Reaction: To the solution of the norbornene-labeled protein, add the azide or tetrazine probe to a final concentration of 1.5 to 5 molar equivalents over the protein.
-
Incubation:
-
For SPAAC (azide reaction) , incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
For IEDDA (tetrazine reaction) , incubate for 5-60 minutes at room temperature.[17][18] The reaction progress can often be monitored by the disappearance of the tetrazine's color or by an increase in fluorescence.[17]
-
-
Purification (Optional): If necessary, remove the excess probe by dialysis, size-exclusion chromatography, or spin filtration.
-
Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by fluorescence imaging (if a fluorescent probe was used).
Logical Workflow
The overall workflow for using this compound can be summarized in the following diagram:
Figure 4: Experimental Workflow for this compound Bioconjugation.
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of biomolecules. Its two-stage mechanism, combining robust NHS ester chemistry with rapid and bioorthogonal copper-free click reactions, offers a straightforward and efficient platform for the construction of well-defined bioconjugates. The choice between SPAAC with azides and the significantly faster IEDDA reaction with tetrazines provides researchers with the flexibility to tailor their conjugation strategy to the specific demands of their experimental system, from in vitro assays to live-cell imaging and the development of novel therapeutic and diagnostic agents.
References
- 1. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norbornene - Wikipedia [en.wikipedia.org]
- 5. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathways for Norbornene-NHS-Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester (Norbornene-NHS-ester), a valuable reagent in bioconjugation and materials science. This document details the synthetic steps, provides experimental protocols, and presents quantitative data to assist researchers in the effective production of this compound.
Nomenclature Clarification: The term "Norbornene-methyl-NHS" can be ambiguous in the literature. It may refer to derivatives with a methyl group on the norbornene scaffold, a methyl linker, or related compounds used in click chemistry. This guide focuses on the synthesis of the foundational compound, 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester, which is often the precursor to more complex derivatives.
The synthesis of Norbornene-NHS-ester is predominantly a two-stage process:
-
Stage 1: Synthesis of exo-5-Norbornene-2-carboxylic Acid. This initial step involves the creation of the norbornene carboxylic acid backbone. The Diels-Alder reaction, a cornerstone of cyclic organic chemistry, is employed to form the bicyclic structure. However, this reaction typically yields the thermodynamically less favored endo isomer. As the exo isomer is often desired for subsequent applications due to its higher reactivity and reduced steric hindrance, a subsequent isomerization and hydrolysis step is crucial.
-
Stage 2: Formation of the N-Hydroxysuccinimide (NHS) Ester. The second stage involves the activation of the carboxylic acid group of the exo-norbornene precursor to form the highly reactive NHS ester. This activated ester readily reacts with primary amines under mild conditions, making it an excellent tool for bioconjugation, such as the labeling of proteins and peptides.
Below are the detailed experimental protocols and data for each stage of this synthesis.
Stage 1: Synthesis of exo-5-Norbornene-2-carboxylic Acid
The synthesis of the exo-isomer of 5-norbornene-2-carboxylic acid is achieved through a robust two-step process commencing with the Diels-Alder reaction to produce a mixture of endo and exo isomers, followed by a base-promoted isomerization and selective hydrolysis to enrich the desired exo form.[1][2]
Step 1.1: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Acrylic Acid
The initial step involves the [4+2] cycloaddition of cyclopentadiene and acrylic acid. This reaction is known to be endo-selective.[2][3]
Step 1.2: Isomerization and Hydrolysis to exo-5-Norbornene-2-carboxylic Acid
To obtain the desired exo isomer, a multi-step protocol involving esterification, base-promoted isomerization, and selective hydrolysis is employed.[1][2][4]
Experimental Protocol:
-
Esterification of the endo/exo-Carboxylic Acid Mixture:
-
A mixture of 5-norbornene-2-carboxylic acid (e.g., 9.40 g, 68 mmol, with an approximate exo content of 20-25%), methanol (B129727) (8.30 mL, 0.20 mol), dichloromethane (B109758) (20 mL), and 98% sulfuric acid (0.28 mL, 5.0 mmol) are combined in a three-necked flask.[1][2]
-
The mixture is heated to reflux and maintained for 17 hours.[1]
-
After cooling to room temperature, deionized water is added, and the product is extracted with dichloromethane.
-
The organic extract is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The solvent is removed under reduced pressure to yield methyl 5-norbornene-2-carboxylate.[1]
-
-
Base-Promoted Isomerization and Hydrolysis:
-
A 1 M solution of sodium tert-butoxide (tBuONa) in tetrahydrofuran (B95107) (THF) is prepared in a two-necked flask under a nitrogen atmosphere.[1]
-
The methyl 5-norbornene-2-carboxylate (with an endo/exo ratio of approximately 80/20) is added to the flask and stirred at room temperature for 3 hours to facilitate isomerization.[1][4]
-
One equivalent of deionized water, diluted with THF, is added dropwise to the reaction mixture. The reaction is continued for 24 hours at room temperature.[1]
-
To ensure complete hydrolysis, an excess of deionized water is added, and the mixture is stirred for an additional hour.
-
The reaction is neutralized to a pH of 7.5 with acetic acid.
-
The excess solvent is removed under reduced pressure.
-
The pH is then adjusted to 2.0 with 35% hydrochloric acid (HCl), and the product is extracted three times with toluene (B28343).
-
The combined toluene extracts are dried, and the solvent is removed under reduced pressure. The resulting product is dried in a vacuum overnight to yield exo-rich 5-norbornene-2-carboxylic acid.[2]
-
Quantitative Data:
| Parameter | Value | Reference |
| Initial endo/exo ratio of methyl ester | 80/20 | [1] |
| Final endo/exo ratio of carboxylic acid | 18/82 | [1][4] |
| Yield of methyl esterification | 93% | [1] |
| Conversion of methyl ester to carboxylic acid | High | [1] |
Stage 2: Formation of the N-Hydroxysuccinimide (NHS) Ester
The activation of the exo-5-norbornene-2-carboxylic acid to its corresponding NHS ester is typically achieved using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide (NHS).[5]
Experimental Protocol:
-
Activation of Carboxylic Acid:
-
exo-5-Norbornene-2-carboxylic acid (e.g., 5.00 g, 36.2 mmol) is dissolved in 100 mL of dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.[6]
-
The solution is cooled to 0°C in an ice bath.
-
A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 drops, ~0.1 mL) is added to the mixture.[6]
-
In a separate flask, oxalyl chloride (5.06 g, 3.4 mL, 39.9 mmol) is dissolved in 20 mL of DCM. This solution is then added dropwise to the carboxylic acid solution over 20 minutes.[6]
-
The reaction is allowed to warm to room temperature and stirred overnight to form the acid chloride intermediate.
-
-
NHS Ester Formation:
-
In a separate flask, N-hydroxysuccinimide (e.g., 1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (e.g., 1.2 equivalents) are dissolved in dry DCM.
-
The freshly prepared solution of exo-5-norbornene-2-acyl chloride is added dropwise to the NHS solution at 0°C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is filtered to remove any precipitated salts.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester.
-
The product can be further purified by recrystallization or column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Purity of commercial Norbornene-NHS-ester | >90% (HPLC) | [5] |
| Typical yield for NHS ester formation | Good to high | [7] |
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and experimental workflows described in this guide.
Caption: Overall synthesis pathway for exo-5-Norbornene-2-carboxylic Acid.
Caption: Synthesis of Norbornene-NHS-Ester from the exo-carboxylic acid precursor.
Caption: Logical flow of the experimental procedure.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]
- 3. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Norbornene-2-carboxylate NHS ester (CAS:457630-22-7) Versatile Bioconjugation Linker [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
The Dienophile in Action: A Technical Guide to Norbornene-Methyl-NHS in Diels-Alder Reactions for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of norbornene-methyl-N-hydroxysuccinimide (NHS) ester as a dienophile in Diels-Alder reactions, a cornerstone of modern bioconjugation strategies. This powerful bioorthogonal chemistry enables the precise and efficient labeling of biomolecules, paving the way for innovative advancements in drug development, diagnostics, and fundamental biological research.
Core Concepts: The Power of the Norbornene-Tetrazine Ligation
The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[1] In the context of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction is particularly powerful. This reaction occurs between an electron-rich dienophile and an electron-poor diene, such as a tetrazine.[2] Norbornene derivatives, like norbornene-methyl-NHS, serve as highly effective and stable dienophiles in these reactions.[3][4]
The norbornene-tetrazine ligation is a "click chemistry" reaction, characterized by its high speed, specificity, and biocompatibility.[5][] It proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for use in living systems.[7] The reaction involves the cycloaddition of the norbornene and tetrazine, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.[8]
The NHS ester moiety of this compound allows for its initial conjugation to biomolecules. NHS esters react efficiently with primary amines, such as the lysine (B10760008) residues present in proteins and antibodies, to form stable amide bonds.[9][10] This two-step process—initial NHS ester-mediated labeling followed by the Diels-Alder reaction—forms the basis of a versatile bioconjugation platform.
Quantitative Data: Reaction Kinetics of Norbornene Derivatives
The reaction rate of the norbornene-tetrazine ligation is a critical parameter for its application in biological systems. The table below summarizes the second-order rate constants for the iEDDA reaction between various norbornene derivatives and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. The data highlights the influence of stereochemistry and substitution on reaction kinetics, with exo isomers generally exhibiting faster reaction rates than their endo counterparts.[11][12]
| Dienophile (Norbornene Derivative) | Stereochemistry | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Norbornene | - | 1.0 |
| 5-Norbornene-2-methanol | exo | 0.8 |
| 5-Norbornene-2-methanol | endo | 0.2 |
| exo,exo-5-Norbornene-2,3-dimethanol | exo,exo | 0.6 |
| endo,endo-5-Norbornene-2,3-dicarboxylic acid | endo,endo | 0.03 |
| exo,exo-5-Norbornene-2,3-dicarboxylic acid | exo,exo | 0.1 |
Data sourced from Knall, A.-C., et al. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 54(40), 5485-5488.[11]
Experimental Protocols
General Protocol for Antibody Labeling with this compound
This protocol describes the general steps for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it should be purified by dialysis or buffer exchange into a suitable amine-free buffer like PBS.[13]
-
NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[13]
-
Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. Add the desired molar excess of the this compound solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[15] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[9]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the norbornene moiety has a distinct absorbance, at its corresponding wavelength. Alternatively, mass spectrometry can be used for more precise characterization.[16]
Protocol for Diels-Alder Ligation of a Norbornene-Labeled Antibody with a Tetrazine-Fluorophore
This protocol outlines the subsequent "click" reaction to attach a tetrazine-functionalized molecule (e.g., a fluorescent dye) to the norbornene-labeled antibody.
Materials:
-
Norbornene-labeled antibody
-
Tetrazine-fluorophore conjugate
-
PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare a stock solution of the tetrazine-fluorophore in a suitable solvent (e.g., DMSO).
-
Reaction: Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine-fluorophore to the solution of the norbornene-labeled antibody.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[4]
-
Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore using size-exclusion chromatography.
-
Analysis: The final fluorescently labeled antibody can be analyzed by SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy to confirm successful conjugation.[16]
Visualizing the Workflow and Applications
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships involving this compound in bioconjugation and drug delivery.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Logic of bioorthogonal labeling in a biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. furthlab.xyz [furthlab.xyz]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Norbornene-methyl-NHS for Copper-Free Click Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Norbornene-methyl-NHS, a key reagent in copper-free click chemistry, specifically focusing on its application in inverse-electron-demand Diels-Alder (IEDDA) reactions.
Introduction to this compound
This compound, chemically known as Bicyclo[2.2.1]hept-5-en-2-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate, is a bifunctional molecule designed for bioorthogonal chemistry.[1] It features a strained norbornene moiety, which serves as a highly reactive dienophile in IEDDA reactions, and an N-hydroxysuccinimide (NHS) carbonate group for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides.[2][3] This reagent is a valuable tool for the site-specific modification and labeling of biological macromolecules without the need for a cytotoxic copper catalyst.
Chemical Structure:
-
Norbornene moiety: A bicyclic alkene with inherent ring strain, which significantly accelerates the rate of the Diels-Alder reaction.
-
Methyl linker: A short hydrocarbon chain connecting the norbornene to the NHS carbonate.
-
NHS carbonate: A reactive group that readily forms stable amide bonds with primary amines at physiological or slightly basic pH.
The Core Chemistry: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The copper-free click reaction involving this compound is a prime example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4] In this reaction, the electron-rich norbornene (dienophile) reacts with an electron-poor diene, typically a tetrazine derivative.[1][5]
The classical mechanism proceeds as follows:
-
[4+2] Cycloaddition: The π-system of the tetrazine (4π electrons) and the norbornene (2π electrons) undergo a concerted cycloaddition to form a highly unstable, nitrogen-rich tricyclic intermediate.[6][7]
-
Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).[6][7] This irreversible step drives the reaction forward.
-
Rearrangement: The resulting dihydropyridazine (B8628806) intermediate can then rearrange to form a more stable pyridazine (B1198779) derivative.[6]
This reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without interfering with native biological processes.[8]
Quantitative Data: Reaction Kinetics
The rate of the IEDDA reaction between a norbornene derivative and a tetrazine is highly dependent on the substituents on both reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the norbornene generally increase the reaction rate.[9][10] The stereochemistry of the substituent on the norbornene ring (exo vs. endo) also plays a significant role, with exo isomers often exhibiting faster kinetics.[11]
| Norbornene Derivative | Substituent(s) | Stereochemistry | Rate Constant (k₂, M⁻¹s⁻¹) in Organic Solvent | Rate Constant (k₂, M⁻¹s⁻¹) in Aqueous Solvent |
| Norbornene | None | - | 1.0 | 16 |
| 5-Norbornene-2-ol | -OH | endo | 0.44 | 5.4 |
| 5-Norbornene-2-ol | -OH | exo | 0.81 | 11 |
| 5-Norbornene-2-carboxylic acid | -COOH | endo | 0.14 | 1.1 |
| 5-Norbornene-2-methanol | -CH₂OH | endo/exo mixture | 0.61 | 8.3 |
| N-(5-Norbornen-2-ylmethyl)acetamide | -CH₂NHC(O)CH₃ | endo/exo mixture | 0.49 | 6.5 |
Data adapted from relevant kinetic studies. The specific reaction conditions (solvent, temperature) can influence the observed rate constants.
Experimental Protocols
General Protocol for Protein Labeling with this compound Carbonate
This protocol provides a general guideline for the conjugation of this compound carbonate to a primary amine-containing protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound carbonate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine).
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Carbonate Solution Preparation:
-
Immediately before use, dissolve the this compound carbonate in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound carbonate stock solution to achieve the desired molar excess (typically 10-20 fold excess over the protein).
-
While gently vortexing, add the NHS carbonate solution dropwise to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted this compound carbonate and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of norbornene molecules per protein, using UV-Vis spectroscopy or mass spectrometry.
-
Assess the functionality of the labeled protein using an appropriate activity assay.
-
Mandatory Visualizations
Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Experimental Workflow: Protein Bioconjugation
Caption: Workflow for protein bioconjugation with this compound.
References
- 1. This compound | CAS#:1986791-87-0 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse electron-demand diels-alder reactions of tetrazine and norbornene at the air-water interface [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Norbornene-methyl-NHS: A Key Reagent for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Norbornene-methyl-NHS, a bifunctional linker integral to the field of bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides generalized experimental protocols for its application in labeling biomolecules.
Core Properties of this compound
This compound is a chemical reagent that possesses two key functional groups: a norbornene moiety and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins. The norbornene group serves as a reactive partner for bioorthogonal "click chemistry," specifically with tetrazine-modified molecules in a copper-free inverse electron demand Diels-Alder (iEDDA) reaction.[1]
Below is a summary of the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1986791-87-0 | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Molecular Formula | C13H15NO5 | [1] |
Reaction Mechanisms and Pathways
The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions. These are the NHS ester reaction for initial biomolecule labeling and the subsequent iEDDA reaction for conjugation.
NHS Ester Amine Coupling
The first step in utilizing this compound is its reaction with a primary amine on a biomolecule. The NHS ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[2][3] This reaction is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biological macromolecules.[2][3]
Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry
Following the attachment of the norbornene moiety to the biomolecule, the norbornene group is available for a highly specific and rapid bioorthogonal reaction with a tetrazine-modified molecule.[4][5] This reaction, known as the inverse electron demand Diels-Alder cycloaddition, is a type of "click chemistry" that proceeds with high efficiency and selectivity, even in complex biological environments, and does not require a copper catalyst.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Beginner's Guide to Protein Labeling with Norbornene-methyl-NHS: A Bioorthogonal Approach
An in-depth technical guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of norbornene-methyl-N-hydroxysuccinimidyl (NHS) ester as a reagent for the bioorthogonal labeling of proteins. This powerful technique allows for the precise attachment of a norbornene moiety to a protein of interest, which can then be specifically tagged with a complementary probe, such as a tetrazine-functionalized fluorophore, for a wide range of applications in research and drug development.
Introduction to Norbornene-methyl-NHS and Bioorthogonal Chemistry
This compound is a chemical reagent that facilitates a two-step protein labeling strategy rooted in the principles of bioorthogonal chemistry. This field of chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes.[1][2]
The first step involves the covalent attachment of a norbornene group to the protein via the reaction of the NHS ester with primary amines. The second step is the highly specific and rapid reaction between the introduced norbornene and a tetrazine-conjugated molecule of interest. This reaction, known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, is a cornerstone of click chemistry due to its speed and specificity.[3]
The Chemistry of Protein Labeling with this compound
The labeling process occurs in two distinct stages: the initial amine labeling and the subsequent bioorthogonal ligation.
Amine-Reactive Labeling with NHS Ester
This compound possesses an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[][5] The reaction is a nucleophilic acyl substitution, resulting in the formation of a stable and irreversible amide bond.[] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6][7]
Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The norbornene moiety introduced onto the protein serves as a dienophile for the subsequent IEDDA reaction. This cycloaddition reaction occurs with an electron-deficient diene, typically a tetrazine derivative. The reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for biological applications.[3] The IEDDA reaction between norbornene and tetrazine is highly specific, ensuring that the tetrazine-conjugated probe only attaches to the norbornene-labeled protein.[8][9]
Quantitative Data for Labeling and Ligation
Degree of Labeling (DOL)
The Degree of Labeling (DOL) is a critical parameter that indicates the average number of norbornene molecules attached to each protein molecule. The DOL can be controlled by adjusting the molar excess of this compound relative to the protein concentration. While the optimal DOL depends on the specific application, a DOL between 2 and 10 is often desirable for antibodies.[10]
| Molar Excess of NHS Ester | Approximate Degree of Labeling (DOL) |
| 5-fold | 1 - 2 |
| 10-fold | 2 - 4 |
| 20-fold | 4 - 8 |
| 40-fold | 8 - 12 |
| Note: This table provides representative values. The actual DOL will vary depending on the protein, buffer conditions, and reaction time. It is recommended to perform a titration to determine the optimal molar excess for your specific protein. |
IEDDA Reaction Rate Constants
The speed of the bioorthogonal ligation is a key advantage of the norbornene-tetrazine chemistry. The second-order rate constants for these reactions are typically very high, ensuring rapid labeling even at low concentrations.
| Norbornene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2 |
| exo-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 - 4.6 |
| endo-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 |
| Norbornene | Pyrimidine-tetrazine | >10 |
| Data compiled from various sources.[11][12][13][14] Rate constants can vary depending on the specific substituents on both the norbornene and tetrazine, as well as the reaction solvent. |
Experimental Protocols
Protocol for Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5] If necessary, perform a buffer exchange.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5]
-
-
Quenching (Optional): Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column.[5]
Protocol for Determining the Degree of Labeling (DOL)
The DOL is typically determined spectrophotometrically.[15][16][17]
Procedure:
-
Measure the absorbance of the purified norbornene-labeled protein solution at 280 nm (A₂₈₀).
-
The concentration of the labeled protein can be calculated using the Beer-Lambert law and the molar extinction coefficient of the protein at 280 nm.
-
Since the norbornene moiety itself does not have a strong absorbance in the UV-Vis spectrum, direct spectrophotometric determination of the DOL is not straightforward. The DOL is often confirmed by mass spectrometry, where the mass shift corresponding to the addition of the norbornene-methyl group can be precisely measured.[18][19]
Application: Investigating the EGFR/HER2 Signaling Pathway
Norbornene-based bioorthogonal labeling is a powerful tool for studying cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways, which are crucial in cell proliferation and are often dysregulated in cancer.[20][21][22][23][24] By labeling antibodies or ligands that target these receptors, researchers can track their localization, trafficking, and interactions in live cells.[25][26][27]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Suboptimal pH of the reaction buffer. | Ensure the pH is between 7.2 and 8.5 using a freshly prepared buffer.[28] |
| Presence of primary amines in the protein buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[28] | |
| Hydrolysis of the this compound reagent. | Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF.[28] | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of this compound in the reaction.[28] | |
| Protein Precipitation | High degree of labeling altering protein solubility. | Reduce the molar excess of the labeling reagent to achieve a lower DOL. |
| Presence of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Low Yield of Final Conjugate | Inefficient IEDDA reaction. | Ensure the tetrazine probe is of high quality and has not degraded. Consider using a more reactive tetrazine derivative.[3] |
| Steric hindrance around the norbornene tag. | If possible, choose a protein with accessible lysine residues for labeling. |
Conclusion
This compound provides a robust and versatile tool for the bioorthogonal labeling of proteins. The two-step strategy, combining stable amide bond formation with a rapid and specific IEDDA reaction, offers researchers a powerful method to attach a wide variety of probes to their proteins of interest. This technique is instrumental in advancing our understanding of complex biological processes and in the development of novel diagnostics and therapeutics.
References
- 1. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Proteomics - Phylogene [phylogene.com]
- 20. pnas.org [pnas.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Proteins Involved in HER2 Signalling Pathway, Their Relations and Influence on Metastasis-Free Survival in HER2-Positive Breast Cancer Patients Treated with Trastuzumab in Adjuvant Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tetrazine-Norbornene Ligation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to selectively and efficiently connect molecular components in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, offering reactions that proceed with high specificity and yield under physiological conditions, without interfering with native biochemical processes. Among the most prominent bioorthogonal reactions is the tetrazine-norbornene ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3]
This reaction is distinguished by its exceptionally fast kinetics, excellent biocompatibility, and the absence of a need for cytotoxic catalysts.[1][4] Its robustness and efficiency have led to widespread adoption in areas such as live-cell imaging, antibody-drug conjugation, nanoparticle functionalization, and the synthesis of advanced biomaterials like hydrogels.[4][5][6][7][8] This guide provides a detailed overview of the core principles of tetrazine-norbornene ligation, including its mechanism, kinetics, experimental protocols, and common applications.
Core Principles of the Reaction
Reaction Mechanism
The tetrazine-norbornene ligation is a type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3][9] In this reaction, the 1,2,4,5-tetrazine (B1199680) acts as the electron-deficient diene, and the norbornene, a strained alkene, serves as the electron-rich dienophile.[2][9] The key steps of the mechanism are as follows:
-
Cycloaddition: The tetrazine and norbornene undergo a rapid [4+2] cycloaddition to form a highly strained, unstable bicyclic intermediate.[1]
-
Retro-Diels-Alder: This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen gas (N₂).[1]
-
Product Formation: The loss of N₂ results in the formation of a stable dihydropyrazine (B8608421) product, which may further rearrange to a more stable aromatic pyridazine, effectively and irreversibly ligating the two molecular partners.
The release of N₂ gas is a significant thermodynamic driving force for this reaction, contributing to its speed and irreversibility.
Caption: Mechanism of the Tetrazine-Norbornene iEDDA Ligation.
Reaction Kinetics
The kinetics of the tetrazine-norbornene ligation are a key feature that makes it so useful in bioorthogonal applications. The reaction is characterized by very high second-order rate constants, often in the range of 1 to 2000 M⁻¹s⁻¹, although some variations exist.[10][11] This allows for rapid conjugation even at low, micromolar concentrations typically used in biological systems.[4]
Several factors influence the reaction rate:
-
Tetrazine Substituents: The electronic properties of the substituents on the tetrazine ring play a critical role. Electron-withdrawing groups increase the reactivity of the tetrazine by lowering the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the iEDDA reaction.[3] For example, 3,6-di(2-pyridyl)-s-tetrazine is a commonly used, highly reactive tetrazine.[11]
-
Dienophile Strain: The reactivity of the dienophile is largely governed by its ring strain. Norbornene's inherent strain makes it a good reactant, but even more strained alkenes, such as trans-cyclooctenes (TCO), can exhibit reaction rates that are orders of magnitude faster.[2][11] However, norbornene offers a good balance of reactivity and stability and is commercially available at a low cost.[10]
-
Solvent: The reaction is compatible with a wide range of solvents, including aqueous media. In fact, the reaction is often accelerated in water, which is a significant advantage for biological applications.[2]
Quantitative Data: Reaction Kinetics
The rate of the tetrazine-norbornene ligation is highly tunable based on the specific structures of the reactants. The following table summarizes representative second-order rate constants (k₂) for various tetrazine and dienophile pairs.
| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference |
| Benzylamino-Tetrazine | Norbornene-Peptide | 1.9 | PBS | [10] |
| 3,6-di-2-pyridyl-s-tetrazine | Norbornene | ~16 | Methanol | Not specified |
| 3-phenyl-1,2,4,5-tetrazine | Norbornene | Varies | Not specified | [1] |
| Amino-Norbornene | Tetrazine | 0.04 | DMSO | [12] |
| Hydroxyphenyl-pyridyl-tetrazine | Norbornene | 9.3 | 1:1 MeOH/PBS | [13] |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [11] |
Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and norbornene, as well as the experimental conditions such as solvent and temperature.
Experimental Protocols
General Protocol for Tetrazine-Norbornene Ligation in Bioconjugation
This protocol provides a general methodology for labeling a norbornene-modified biomolecule (e.g., a protein) with a tetrazine-functionalized probe (e.g., a fluorophore).
1. Reagent Preparation:
- Norbornene-Modified Biomolecule: Prepare a stock solution of the norbornene-modified protein in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration will depend on the specific experiment but is typically in the low micromolar to millimolar range.
- Tetrazine Probe: Prepare a stock solution of the tetrazine-functionalized probe in a compatible solvent. Due to potential solubility issues, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used.[14] The concentration should be higher than the biomolecule stock to minimize the final volume of organic solvent.
2. Ligation Reaction:
- To the solution of the norbornene-modified biomolecule, add the tetrazine probe stock solution. A slight excess of the tetrazine probe (e.g., 1.1 to 5 equivalents) is often used to ensure complete labeling of the biomolecule.
- The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.
- Allow the reaction to proceed at a suitable temperature. The reaction is typically fast and can be performed at room temperature or 37°C.[14] Reaction times can range from minutes to a few hours, depending on the reactants' concentrations and rate constant.[4][14]
3. Reaction Monitoring and Analysis:
- The progress of the reaction can be conveniently monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm).[15][16]
- Alternatively, techniques like liquid chromatography-mass spectrometry (LC-MS) or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the final product and confirm successful conjugation.
4. Purification (Optional):
- If necessary, unreacted small molecules can be removed from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for labeling a protein with a fluorescent probe using tetrazine-norbornene ligation for subsequent cell imaging.
Caption: Workflow for Protein Labeling via Tetrazine Ligation.
Conclusion
The tetrazine-norbornene ligation has established itself as a cornerstone of the bioorthogonal chemistry toolkit. Its combination of rapid, tunable kinetics, high specificity, and biocompatibility makes it an invaluable tool for researchers across various scientific disciplines.[4] From fundamental biological studies in living systems to the development of targeted therapeutics and advanced functional materials, the applications of this powerful ligation reaction continue to expand.[17][18] A thorough understanding of its underlying principles, as outlined in this guide, is essential for harnessing its full potential in innovative research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 15. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 17. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Shelf Life and Storage of Norbornene-methyl-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the recommended storage conditions and expected shelf life for Norbornene-methyl-NHS (CAS: 1986791-87-0), a critical reagent in bioconjugation and click chemistry. Understanding the stability of this compound is paramount for ensuring the reproducibility and success of experimental outcomes. This document synthesizes available data from suppliers and the scientific literature to provide best practices for storage and handling, alongside a discussion of its primary degradation pathway.
Recommended Storage Conditions
To maintain the integrity and reactivity of this compound, proper storage is essential. The compound is a moisture-sensitive solid, and its stability is highly dependent on temperature and exposure to humidity.
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | General best practice for moisture-sensitive reagents |
| Light Exposure | Store in the dark, protected from light | General best practice for complex organic molecules |
| Moisture | Store in a desiccated environment | [3] |
Note: While suppliers offer a general guideline of 2-8°C or -20°C for storage, specific shelf-life data under these conditions is not consistently provided. The choice between refrigeration and freezing should be guided by the intended length of storage, with -20°C being preferable for long-term storage to minimize degradation.
Shelf Life and Degradation Pathway
The primary factor limiting the shelf life of this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. The presence of moisture leads to the cleavage of the ester bond, yielding N-hydroxysuccinimide and the corresponding inactive carboxylic acid of the norbornene-methyl moiety. This hydrolysis reaction is significantly accelerated by increasing pH and temperature.
The half-life of NHS esters in aqueous solutions is a critical indicator of their stability. For instance, the half-life of hydrolysis for typical NHS esters is approximately 4-5 hours at pH 7 and 0°C. This decreases to just 10 minutes at pH 8.6 and 4°C.[3][4] Therefore, it is crucial to minimize the exposure of solid this compound to moisture and to prepare solutions immediately before use.
Due to the lack of specific, long-term stability studies from manufacturers, a definitive shelf life for this compound cannot be precisely stated. However, when stored under the recommended conditions (desiccated at -20°C), the solid compound is expected to remain stable for several months to a year. For optimal performance, it is advisable to use the reagent within a few months of opening and to handle it with care to prevent the introduction of moisture.
Experimental Protocols
For applications requiring stringent control over reagent quality, it is recommended to periodically assess the activity of this compound. The following outlines a general protocol for an accelerated stability study to evaluate the shelf life under specific laboratory conditions.
Objective: To determine the rate of degradation of this compound under elevated temperature and humidity conditions to predict its long-term stability.
Materials:
-
This compound
-
Controlled environment chambers (e.g., incubators with humidity control)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-containing nucleophile (e.g., a primary amine-containing dye or peptide)
-
Analytical instrumentation (e.g., HPLC-MS, UV-Vis spectrophotometer)
-
Phosphate buffered saline (PBS) at various pH values (e.g., 7.4 and 8.5)
Methodology:
-
Sample Preparation: Aliquot solid this compound into several vials.
-
Accelerated Aging: Place the vials in controlled environment chambers at various elevated temperatures (e.g., 25°C, 40°C, and 60°C) and relative humidity levels (e.g., ambient and 75% RH).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition for analysis.
-
Activity Assay:
-
Prepare a fresh stock solution of the aged this compound in anhydrous DMF or DMSO.
-
React a known concentration of the this compound solution with an excess of a primary amine-containing substrate in a suitable buffer (e.g., PBS at pH 7.4).
-
Monitor the reaction progress by a suitable analytical method. For example, if using a fluorescent amine, the increase in fluorescence upon conjugation can be measured. Alternatively, HPLC-MS can be used to quantify the amount of unreacted amine or the formation of the conjugate.
-
-
Data Analysis:
-
Plot the remaining activity of this compound as a function of time for each storage condition.
-
Determine the degradation rate constant for each condition.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to extrapolate the predicted shelf life at the recommended storage temperatures (2-8°C and -20°C).
-
Visualizing Stability Relationships
The following diagrams illustrate the key relationships influencing the stability of this compound.
References
Methodological & Application
Application Notes & Protocols: A Step-by-Step Guide to Norbornene-methyl-NHS Protein Conjugation
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. This guide provides a detailed protocol for the conjugation of proteins using Norbornene-methyl-N-hydroxysuccinimide (NHS) ester, a powerful technique for introducing a bioorthogonal norbornene handle onto a protein of interest. This enables subsequent, highly specific "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-modified molecules.[1][2][3]
The core of this method lies in the reaction between the NHS ester and primary amines (-NH2) on the protein.[4] These amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain.[5] The reaction forms a stable, covalent amide bond, effectively and selectively labeling the protein.[6]
Principle of Conjugation
The conjugation process is a two-step logical sequence. First, the protein is functionalized with a norbornene group using the amine-reactive NHS ester. Second, this newly introduced norbornene handle can be used for downstream applications, most notably the rapid and specific reaction with a tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule, or a purification tag).
Reaction Mechanism: Amine-Reactive NHS Ester Coupling
The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines. In an aqueous environment at a slightly alkaline pH, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7]
Caption: Covalent bond formation between a protein's primary amine and this compound ester.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for labeling your protein of interest with this compound ester.
Required Materials
-
Reagents:
-
Protein of interest (purified)
-
This compound Ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) or 100 mM sodium bicarbonate, pH 8.3-8.5)[8]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.4)[7]
-
Desalting columns (e.g., Zeba™ Spin desalting columns) or supplies for dialysis/size-exclusion chromatography.[9]
-
-
Equipment:
-
Standard laboratory glassware and plasticware
-
Pipettes
-
Vortex mixer
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Spectrophotometer (for concentration determination)
-
Optional: SDS-PAGE equipment for analysis
-
Reaction Parameter Summary
Successful conjugation depends on optimizing several key parameters. The following table summarizes the recommended ranges and typical values.
| Parameter | Recommended Range | Typical Value | Notes |
| pH | 7.2 - 9.0[7] | 8.3 - 8.5[8] | Reaction is pH-dependent. Lower pH protonates amines, preventing reaction. Higher pH increases NHS ester hydrolysis.[8] |
| Temperature | 4°C - 37°C[10] | Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize protein degradation. |
| Incubation Time | 30 minutes - 4 hours[5][7] | 1 - 2 hours | Can be extended (e.g., overnight at 4°C) for less concentrated solutions or less reactive proteins.[10] |
| Protein Concentration | 2 - 20 mg/mL[5][9] | 5 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis of the NHS ester.[7] |
| Molar Excess of NHS Ester | 5x - 20x | 10x - 15x[9] | Should be optimized for each protein to achieve the desired degree of labeling (DOL) and avoid protein precipitation or loss of function.[10] |
Step-by-Step Conjugation Protocol
The following workflow outlines the complete process from reagent preparation to the purification of the final conjugate.
Caption: A step-by-step workflow for the conjugation of proteins with this compound ester.
Detailed Procedure:
-
Prepare Protein Solution:
-
Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).[8]
-
Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[9] Proteins in buffers containing primary amines like Tris must be exchanged into a suitable conjugation buffer.[7][10]
-
-
Prepare this compound Ester Stock Solution:
-
Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]
-
Note: NHS esters are moisture-sensitive. Ensure the organic solvent is anhydrous and cap the vial tightly when not in use. The aqueous solution of the NHS ester should be used immediately.[8]
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the this compound ester stock solution to the protein solution while gently stirring or vortexing.[5] The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.[7]
-
Incubate the reaction at room temperature for 1-2 hours.[5] Protect from light if any components are light-sensitive.
-
-
Stop the Reaction (Optional but Recommended):
-
To stop the conjugation, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[9]
-
The primary amines in the quenching buffer will react with any excess NHS ester, preventing further modification of the protein.[7] Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugated Protein:
-
Remove the excess, unreacted this compound ester and the NHS byproduct from the labeled protein.
-
The most common method is to use a desalting column with an appropriate molecular weight cutoff (MWCO).[9]
-
Alternatively, dialysis or size-exclusion chromatography can be used for purification.
-
Downstream Application: Bioorthogonal Labeling
The primary advantage of incorporating a norbornene moiety is to enable subsequent bioorthogonal "click" reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a norbornene (dienophile) and a tetrazine (diene) is exceptionally fast and specific, proceeding efficiently in complex biological media.[2][3][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. neb.com [neb.com]
- 11. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Dynamics: Norbornene-Methyl-NHS in Live Cell Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The convergence of bioorthogonal chemistry and targeted protein labeling has opened new frontiers in the visualization of complex biological processes within living cells. Norbornene-methyl-NHS (N-hydroxysuccinimide) ester emerges as a powerful tool in this domain, enabling a two-step labeling strategy for the precise and versatile fluorescent imaging of live cells. This molecule facilitates the covalent attachment of a norbornene moiety to primary amines on proteins, which then serves as a bioorthogonal handle for rapid and specific reaction with a tetrazine-conjugated fluorophore. This approach offers high specificity and minimal perturbation of cellular functions, making it an invaluable technique for studying protein trafficking, localization, and dynamics.
Principle of the Method
The utility of this compound in live cell imaging is rooted in a two-stage process that combines amine-reactive chemistry with a bioorthogonal ligation reaction.
-
Target Protein Labeling : The N-hydroxysuccinimide (NHS) ester of Norbornene-methyl readily reacts with primary amines (-NH2), which are abundantly found on the surface of proteins, particularly on the side chains of lysine (B10760008) residues and the N-terminus.[1][2] This reaction forms a stable, covalent amide bond, effectively tagging the protein of interest with a norbornene group.[1] When using membrane-impermeable reagents, this labeling can be restricted to extracellularly exposed proteins, providing a powerful method for studying the cell surface proteome.[1] The optimal pH for this reaction is slightly basic, typically between 7.2 and 8.5, to ensure the primary amines are deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.[1]
-
Bioorthogonal Fluorescent Labeling : The norbornene group is a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine.[3][4] This bioorthogonal reaction is exceptionally fast and highly specific, proceeding efficiently within the complex environment of living cells without interfering with native biological processes.[5][6] By introducing a tetrazine conjugated to a fluorescent dye, the norbornene-tagged protein can be specifically and rapidly labeled for visualization.[6] A key advantage of this system is the potential for "turn-on" fluorescence, where the tetrazine-dye conjugate is non-fluorescent until it reacts with the norbornene, significantly reducing background noise and eliminating the need for wash steps.[6][7]
This two-step approach provides a versatile platform for live-cell imaging, allowing for the temporal and spatial control of fluorescent labeling.
Applications in Live Cell Imaging
The unique characteristics of the this compound and tetrazine ligation system lend themselves to a variety of applications in cellular biology and drug development:
-
Cell Surface Protein Dynamics : By specifically labeling proteins on the plasma membrane, researchers can track their movement, internalization, and clustering in response to various stimuli. This is crucial for understanding receptor signaling, endocytosis, and cell-cell communication.[8][9]
-
Pulse-Chase Labeling : The two-step nature of the labeling allows for pulse-chase experiments to monitor protein turnover and trafficking. A cohort of proteins can be labeled with norbornene at one time point, and then visualized with a fluorescent tetrazine at a later time to track their fate.
-
Multiplexed Imaging : The specificity of the norbornene-tetrazine reaction allows for multiplexed imaging. Different proteins can be tagged with norbornene and then sequentially or simultaneously labeled with different colored tetrazine-fluorophores to visualize their relative localization and interactions.
-
High-Resolution Imaging : The high signal-to-noise ratio achievable with fluorogenic tetrazine probes makes this method compatible with super-resolution microscopy techniques, enabling the visualization of protein dynamics at the nanoscale.[10]
-
In Vivo Imaging : The speed and biocompatibility of the reaction make it suitable for in vivo studies, allowing for the tracking of labeled cells or proteins in living organisms.[8]
Quantitative Data Summary
For reproducible and optimized experiments, careful consideration of reagent concentrations and reaction times is essential. The following table summarizes key quantitative parameters for the labeling and imaging workflow.
| Parameter | Recommended Range | Notes |
| This compound Labeling | ||
| This compound Concentration | 1-100 µM | Optimal concentration is cell-type and protein-dependent and should be determined empirically. |
| Labeling Buffer pH | 7.2 - 8.5 | A bicarbonate or phosphate (B84403) buffer is recommended. Avoid amine-containing buffers like Tris.[1] |
| Labeling Time | 2 - 30 minutes | Shorter times are generally preferred for live-cell imaging to minimize cellular stress.[11] |
| Labeling Temperature | Room Temperature or 37°C | |
| Tetrazine-Fluorophore Labeling | ||
| Tetrazine-Fluorophore Concentration | 0.5 - 20 µM | The concentration will depend on the specific fluorophore and the expression level of the target protein. |
| Reaction Time | < 5 minutes | The norbornene-tetrazine reaction is typically very rapid.[8] |
| Reaction Temperature | Room Temperature or 37°C |
Experimental Protocols
The following are detailed protocols for the labeling of cell surface proteins using this compound and a subsequent tetrazine-fluorophore reaction for live cell imaging.
Protocol 1: Labeling of Adherent Cells
-
Cell Preparation :
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture cells to the desired confluency (typically 70-90%).
-
Before labeling, replace the culture medium with a pre-warmed, amine-free buffer such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
This compound Labeling :
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in the amine-free buffer to the desired final concentration (e.g., 10 µM).
-
Aspirate the buffer from the cells and add the this compound labeling solution.
-
Incubate for 15-30 minutes at 37°C.
-
To quench the reaction, wash the cells three times with an amine-containing buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris).
-
-
Tetrazine-Fluorophore Labeling and Imaging :
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Dilute the stock solution in imaging medium (e.g., phenol (B47542) red-free culture medium or HBSS) to the desired final concentration (e.g., 5 µM).
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 5-10 minutes at 37°C.
-
If a non-fluorogenic tetrazine is used, wash the cells twice with imaging medium to remove unbound probe. For fluorogenic probes, washing may not be necessary.
-
Proceed with live cell imaging using an appropriate fluorescence microscope.
-
Protocol 2: Labeling of Suspension Cells
-
Cell Preparation :
-
Harvest cells and wash them once with an amine-free buffer (e.g., PBS, pH 7.4) by centrifugation.
-
Resuspend the cell pellet in the amine-free buffer to a concentration of 1-10 x 10^6 cells/mL.
-
-
This compound Labeling :
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Add the stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate for 15-30 minutes at 37°C with gentle agitation.
-
Quench the reaction by adding an equal volume of an amine-containing buffer (e.g., PBS with 100 mM glycine or Tris).
-
Wash the cells three times with the amine-free buffer by centrifugation and resuspension.
-
-
Tetrazine-Fluorophore Labeling and Imaging :
-
Resuspend the norbornene-labeled cells in imaging medium.
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Add the stock solution to the cell suspension to the desired final concentration.
-
Incubate for 5-10 minutes at 37°C.
-
If necessary, wash the cells to remove unbound probe.
-
Transfer the cells to a suitable imaging dish and proceed with microscopy.
-
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams have been generated.
Caption: Workflow for two-step live cell imaging.
Caption: Experimental protocol flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [en.bio-protocol.org]
- 9. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells [bio-protocol.org]
Application Note: Site-Specific Antibody Labeling Using Norbornene-methyl-NHS for Advanced Bioconjugation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), has highlighted the critical need for precise and robust bioconjugation technologies. Traditional labeling methods that target abundant amino acid residues like lysine (B10760008) often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and inconsistent performance.[1][2] Site-specific conjugation strategies offer a compelling solution by producing homogeneous conjugates with defined stoichiometry, leading to improved pharmacokinetics, enhanced therapeutic windows, and better overall efficacy.[1][3]
This application note details a two-step strategy for site-specific antibody labeling that combines the efficiency of amine-reactive chemistry with the precision of bioorthogonal "click" chemistry. The process involves the initial modification of lysine residues on an antibody with Norbornene-methyl-NHS ester, followed by a highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule of interest (e.g., a cytotoxic payload, a fluorescent dye, or a molecular imaging agent).[3][4][5] This method allows for controlled, covalent attachment of payloads to the antibody, providing a powerful tool for researchers, scientists, and drug development professionals.
Principle of the Method
The labeling strategy is a two-stage process:
-
Antibody Modification: The N-hydroxysuccinimidyl (NHS) ester of the this compound reagent reacts with primary amines on the antibody, primarily the ε-amine of lysine residues, to form a stable amide bond.[6] This step introduces the norbornene moiety, a dienophile, onto the antibody surface. By controlling the molar ratio of the NHS ester to the antibody, the average number of norbornene groups per antibody, known as the Degree of Labeling (DOL), can be modulated.
-
Bioorthogonal Ligation: The norbornene-functionalized antibody is then reacted with a tetrazine-modified payload. The norbornene and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition, a type of "click" reaction, to form a stable covalent linkage.[4][5] This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with native biological functional groups.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or Size-Exclusion Chromatography system)
-
Tetrazine-functionalized payload (e.g., Tetrazine-PEG4-MMAF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Protocols
Protocol 1: Antibody Preparation
For successful labeling, it is crucial to use an antibody solution free of amine-containing buffers (like Tris) and stabilizing proteins (like BSA).
-
If the antibody is in an incompatible buffer, perform a buffer exchange into PBS pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to a recommended range of 2-10 mg/mL. Higher concentrations generally improve labeling efficiency.[8][9]
-
Determine the precise antibody concentration using a spectrophotometer at 280 nm.
Protocol 2: Antibody Modification with this compound
This protocol describes the modification of a standard IgG antibody (~150 kDa).
-
Prepare Reagents:
-
Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO. This solution should be used immediately.[10][11]
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding 1/10th volume of 1 M Sodium Bicarbonate buffer.[12][13]
-
-
Labeling Reaction:
-
Add a calculated volume of the 10 mM this compound stock solution to the antibody solution. The molar ratio of NHS ester to antibody is critical for controlling the DOL. See Table 1 for recommended starting ratios.
-
Gently mix the reaction solution by pipetting up and down.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[12]
-
-
Quench Reaction:
-
Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.[10]
-
-
Purification:
-
Immediately purify the norbornene-modified antibody from excess reagent and byproducts using a desalting column or SEC.
-
The purified, modified antibody can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 3: Bioorthogonal Ligation with Tetrazine Payload
-
Prepare Reagents:
-
Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO or PBS) to a known concentration (e.g., 1-5 mM).
-
-
Ligation Reaction:
-
Combine the purified norbornene-modified antibody with the tetrazine payload in PBS, pH 7.4.
-
A slight molar excess of the tetrazine payload (e.g., 1.5 to 3 equivalents relative to the norbornene groups) is recommended to ensure complete ligation.
-
Incubate the reaction for 1-2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.[5]
-
-
Final Purification:
-
Purify the final antibody conjugate to remove any unreacted tetrazine payload and byproducts using a desalting column or SEC.
-
Data Presentation and Characterization
The successful generation of the antibody conjugate should be confirmed, and its key characteristics quantified.
Degree of Labeling (DOL) and Drug-to-Antibody Ratio (DAR)
The average number of norbornene linkers per antibody (DOL) and the final number of payloads per antibody (DAR) are critical quality attributes. These can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Table 1: Recommended Molar Ratios for Norbornene-NHS Labeling
| Target DOL | Molar Ratio (this compound : Antibody) | Expected Average DOL |
|---|---|---|
| Low | 5:1 | 1 - 2 |
| Medium | 10:1 | 2 - 4 |
| High | 20:1 | 4 - 6 |
Note: These are starting recommendations. Optimal ratios may vary depending on the specific antibody and reaction conditions and should be determined empirically.
Table 2: Representative DAR Characterization Data by HIC-HPLC
| Species | Retention Time (min) | Relative Peak Area (%) |
|---|---|---|
| Unconjugated mAb (DAR 0) | 8.5 | 5.2 |
| DAR 2 | 12.1 | 25.8 |
| DAR 4 | 15.3 | 55.1 |
| DAR 6 | 18.0 | 13.9 |
| Average DAR | 3.7 |
Note: This is example data. HIC separates species based on hydrophobicity; higher DAR species typically have longer retention times.[14][15][16]
Characterization by Chromatography
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to resolve antibody species with different numbers of conjugated hydrophobic payloads, allowing for the calculation of the average DAR and the distribution of species.[8][10][17]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and quantify the level of aggregation, which can sometimes be induced by the conjugation process.
Visualizations
Caption: Chemical reaction pathway for two-step antibody conjugation.
Caption: Experimental workflow for antibody labeling and conjugation.
Caption: Logical relationship of method inputs and advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition [dspace.mit.edu]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 5. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | CAS#:1986791-87-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Hydrophobic interaction chromatography for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bidmc.org [bidmc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. molnar-institute.com [molnar-institute.com]
- 15. media.iris-biotech.de [media.iris-biotech.de]
- 16. carellgroup.de [carellgroup.de]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Hydrogel Creation Using Tetrazine-Norbornene Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the creation and application of hydrogels using tetrazine-norbornene click chemistry. This bioorthogonal reaction enables the rapid and controllable formation of hydrogels under cell- and tissue-compatible conditions, making it an ideal platform for 3D cell culture, tissue engineering, and drug delivery.
Introduction
Tetrazine-norbornene chemistry is a type of inverse electron demand Diels-Alder (iEDDA) reaction that proceeds rapidly at physiological temperature and pH without the need for catalysts or initiators.[1][2] This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with biological molecules or processes.[3][] These characteristics make it an exceptionally well-suited method for creating hydrogels for biomedical applications where the presence of cells or delicate therapeutic agents is required.[5][6]
The versatility of this chemistry allows for the use of various polymer backbones, such as poly(ethylene glycol) (PEG), gelatin, alginate, and hyaluronic acid, which can be functionalized with tetrazine or norbornene moieties.[1][3][5] By tuning the polymer concentration and the stoichiometric ratio of the reactive groups, the mechanical properties and degradation kinetics of the resulting hydrogels can be precisely controlled.[6][7]
Key Applications
-
3D Cell Culture and Tissue Engineering: The cytocompatibility of the tetrazine-norbornene reaction allows for the encapsulation of cells with high viability, providing a tunable 3D microenvironment for studying cell behavior and for tissue regeneration applications.[2][8]
-
Drug Delivery: These hydrogels can serve as injectable and in situ-forming depots for the localized and sustained release of therapeutics, including small molecule drugs like cisplatin (B142131) and biologics.[6][7]
-
Biochemical Patterning: The specificity of the reaction enables the sequential modification of the hydrogel network, allowing for the creation of spatially defined biochemical cues.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from published literature on tetrazine-norbornene hydrogels, providing a comparative overview of their properties.
Table 1: Mechanical Properties of PEG-Based Hydrogels
| Polymer System | Polymer Concentration (wt%) | Storage Modulus (G') | Gelation Time | Reference |
| PEG-tetrazine + PEG-dinorbornene | 7.5 | ~7.3 kPa | ~425 seconds | [1] |
| PEG-tetrazine + dinorbornene peptide | 5 | Not Specified | Minutes | [2] |
| PEG-tetrazine + dinorbornene peptide | 7.5 | ~1.5 kPa | Minutes | [2] |
| PEG-tetrazine + dinorbornene peptide | 10 | ~2.5 kPa | Minutes | [2] |
| PLG-Norb + 4aPEG-T | 3 | ~0.70 kPa | < 10 minutes | [8] |
| PLG-Norb + 4aPEG-T | 4 | ~1.5 kPa | < 10 minutes | [8] |
| PLG-Norb + 4aPEG-T | 5 | ~3.8 kPa | < 10 minutes | [8] |
Table 2: Swelling and Degradation Properties
| Polymer System | Swelling Ratio | Degradation Profile | Reference |
| PEG-tetrazine + dinorbornene peptide (5 wt%) | ~25 | Not Specified | [2] |
| PEG-tetrazine + dinorbornene peptide (7.5 wt%) | ~20 | Not Specified | [2] |
| PEG-tetrazine + dinorbornene peptide (10 wt%) | ~15 | Not Specified | [2] |
| PLG-Norb + 4aPEG-T | Not Specified | Stable for at least 4 weeks in vivo | [7] |
| Gelatin-tetrazine + Gelatin-norbornene | Not Specified | Biodegradable in vivo | [3] |
Experimental Protocols
Protocol for Synthesis of Tetrazine-Functionalized PEG (PEG-Tz)
This protocol is adapted from procedures described for coupling tetrazine moieties to amine-terminated PEG.[2]
Materials:
-
4-arm PEG-NH2 (e.g., 20 kDa)
-
5-(4-(1,2,4,5-tetrazin-3-yl)benzylamino)-5-oxopentanoic acid (Tz-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (e.g., 3.5 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve Tz-COOH and NHS (1.2 equivalents per PEG-NH2 arm) in anhydrous DMF.
-
Add DCC (1.2 equivalents per PEG-NH2 arm) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Add the activated tetrazine solution to a solution of 4-arm PEG-NH2 in anhydrous DMF.
-
Allow the reaction to proceed overnight at room temperature under gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3-4 days, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the purified PEG-Tz product as a pink solid.
-
Characterize the final product using 1H NMR to confirm functionalization.
Protocol for Synthesis of Norbornene-Functionalized Gelatin (GelN)
This protocol is based on the modification of gelatin with norbornene groups.[3]
Materials:
-
Gelatin (Type A or B)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve gelatin in PBS at 50°C to a final concentration of 10% (w/v).
-
Once fully dissolved, add 5-norbornene-2-methylamine to the gelatin solution (e.g., 2 mmol per gram of gelatin).
-
Add EDC and NHS to the solution to achieve a final molar ratio of 1:2:1 (Norbornene:EDC:NHS).
-
Allow the reaction to proceed for 4-6 hours at 50°C.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water at 40°C for 3-4 days.
-
Lyophilize the dialyzed solution to obtain GelN as a white, fluffy solid.
-
Determine the degree of functionalization using 1H NMR.
Protocol for Hydrogel Formation
This protocol provides a general procedure for forming a hydrogel by mixing the tetrazine and norbornene-functionalized polymer solutions.
Materials:
-
Lyophilized PEG-Tz (or other tetrazine-functionalized polymer)
-
Lyophilized GelN (or other norbornene-functionalized polymer/peptide)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare separate stock solutions of the tetrazine-functionalized and norbornene-functionalized polymers in sterile PBS or cell culture medium to the desired concentrations (e.g., 5-10 wt%).
-
Ensure both solutions are at room temperature or 37°C, depending on the application.
-
To form the hydrogel, mix the two polymer solutions at the desired stoichiometric ratio (e.g., 1:1 ratio of tetrazine to norbornene groups).
-
Gently pipette the mixed solution to ensure homogeneity. Gelation will typically occur within minutes.[7]
-
The hydrogel is now ready for characterization or use in cell culture or drug delivery applications.
Protocol for Cell Encapsulation
This protocol describes the encapsulation of cells within a tetrazine-norbornene hydrogel.[2][6]
Materials:
-
Sterile solutions of tetrazine and norbornene-functionalized polymers in cell culture medium.
-
Cell suspension at the desired density (e.g., 5 x 10^6 cells/mL).
-
Sterile molds or culture plates.
Procedure:
-
Prepare sterile, room temperature solutions of the precursor polymers in a suitable cell culture medium.
-
Centrifuge the cells and resuspend the cell pellet in the tetrazine-functionalized polymer solution.
-
Add the norbornene-functionalized polymer solution to the cell-containing tetrazine solution.
-
Gently and quickly mix the components by pipetting, avoiding the formation of air bubbles.
-
Dispense the cell-laden hydrogel precursor solution into sterile molds or the wells of a culture plate.
-
Allow the hydrogel to crosslink for 5-10 minutes at 37°C in a cell culture incubator.
-
After gelation, add fresh cell culture medium to the top of the hydrogels.
-
Cell viability can be assessed at desired time points (e.g., 24 and 72 hours) using a live/dead staining assay.
Visualizations
Chemical Reaction Pathway
Caption: Inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and norbornene.
Experimental Workflow for Hydrogel Creation
Caption: General workflow for synthesis, formation, and characterization of tetrazine-norbornene hydrogels.
Signaling Pathway for Drug Delivery Application
Caption: Localized drug delivery from a hydrogel leading to cell cycle arrest and apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogel synthesis and stabilization via tetrazine click-induced secondary interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Synthetically Tractable Click Hydrogels for Three-Dimensional Cell Culture Formed Using Tetrazine–Norbornene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. mdpi.com [mdpi.com]
Application Notes: Norbornene-Methyl-NHS Ester for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry provides powerful tools for selectively modifying biomolecules in complex biological systems. The reaction between a strained alkene, such as norbornene, and a tetrazine is an exceptionally fast and selective bioorthogonal ligation reaction known as the Inverse Electron Demand Diels-Alder Cycloaddition (IEDDA). To leverage this chemistry on peptides and proteins, a norbornene moiety must first be attached.
The Norbornene-Methyl-N-hydroxysuccinimide (NHS) ester is a chemical reagent designed for this purpose. It efficiently reacts with primary amines (–NH₂) present on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond. This process attaches a norbornene functional group, which can then be used for site-specific conjugation to tetrazine-modified molecules, including fluorescent dyes, radiolabels, or therapeutic agents. These application notes provide a detailed protocol for the modification of peptides with Norbornene-Methyl-NHS ester, subsequent purification, and characterization.
Reaction Principle
The core of the modification is the reaction between the NHS ester and a primary amine on the peptide.[1][] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] The reaction is highly selective for unprotonated primary amines and is typically performed in aqueous buffers at a slightly alkaline pH to ensure the amine is sufficiently nucleophilic.[1][][3]
Diagram: Peptide Labeling with this compound Ester
Caption: Reaction of a peptide's primary amine with this compound ester.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Peptide of interest | Analytical Balance |
| This compound Ester | pH Meter |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Vortex Mixer |
| 0.1 M Sodium Phosphate (B84403) Buffer (or Bicarbonate/HEPES) | Centrifuge |
| 1 M Tris-HCl, pH 8.0 (for quenching) | Reversed-Phase HPLC (RP-HPLC) System |
| Acetonitrile (ACN), HPLC Grade | Mass Spectrometer (ESI-MS or MALDI-TOF) |
| Trifluoroacetic Acid (TFA) | Lyophilizer (Freeze-dryer) |
| Deionized Water | 0.2 µm Syringe Filters |
Note: Buffers containing primary amines (e.g., Tris) must not be used for the labeling reaction itself, as they will compete with the peptide for reaction with the NHS ester.[1][4]
Experimental Protocol
This protocol outlines the general steps for labeling a peptide with this compound ester. Optimal conditions, such as the molar excess of the reagent, may need to be determined empirically for each specific peptide.
Step 1: Reagent Preparation
-
Peptide Solution: Prepare a stock solution of the peptide in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5). A typical peptide concentration is 1-10 mg/mL.[3]
-
This compound Ester Solution: Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[3][5] The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution just prior to the reaction.[1]
Step 2: Labeling Reaction
-
Determine the molar ratio of this compound ester to peptide. For mono-labeling, a 5 to 20-fold molar excess of the NHS ester is a common starting point.[3][5]
-
Add the calculated volume of the this compound ester stock solution to the peptide solution while gently vortexing. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid peptide denaturation.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][4] The optimal pH for the reaction is between 7.2 and 8.5.[1][3]
-
(Optional) Quenching: To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM.[1] The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
Diagram: Experimental Workflow for Peptide Modification
Caption: Workflow from reagent preparation to final product characterization.
Step 3: Purification The standard and most effective method for purifying the norbornene-labeled peptide from unreacted reagents, the NHS byproduct, and unlabeled peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]
-
Column: Use a C18 stationary phase column.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% ACN with 0.1% TFA.
-
Gradient: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) to elute the peptide. The norbornene-labeled peptide is more hydrophobic than the unlabeled peptide and will typically have a longer retention time.
-
Detection: Monitor the elution profile at 214-220 nm.[6]
-
Fraction Collection: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a powder.
Data Analysis and Characterization
Confirmation of successful modification is critical and is primarily achieved using mass spectrometry.
Mass Spectrometry (MS)
-
Analyze the purified product using ESI-MS or MALDI-TOF to confirm the mass of the labeled peptide.
-
The observed mass should correspond to the mass of the starting peptide plus the mass of the added norbornene-methyl-acyl group.
| Parameter | Description | Example Calculation |
| Peptide Mass (M) | The mass of the starting, unmodified peptide. | 1500.0 Da |
| Mass of Norbornene Tag (ΔM) | The mass added by the Norbornene-Methyl-Acyl group. (C₉H₁₀O) | 134.18 Da |
| Expected Labeled Mass | M + ΔM | 1500.0 + 134.18 = 1634.18 Da |
| Observed Mass | The mass determined by MS analysis of the purified product. | 1634.2 Da |
Subsequent Bioorthogonal Reaction
The purified norbornene-labeled peptide is now ready for conjugation with any tetrazine-functionalized molecule. This IEDDA reaction is extremely rapid and can be performed under physiological conditions without the need for a catalyst.[8]
Diagram: Bioorthogonal Ligation with Tetrazine
Caption: Norbornene-peptide reacts with a tetrazine probe via IEDDA.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | 1. pH too low: Amine is protonated and non-nucleophilic.[3] | Ensure reaction buffer pH is between 7.2 and 8.5. |
| 2. Hydrolyzed NHS Ester: Reagent degraded due to moisture.[1] | Use fresh, anhydrous DMF/DMSO. Prepare NHS ester solution immediately before use. | |
| 3. Competing Amines: Buffer contains primary amines (e.g., Tris). | Use an amine-free buffer like phosphate, HEPES, or bicarbonate. | |
| Multiple Labeled Species | 1. High Molar Excess: Too much NHS ester leading to labeling on multiple sites. | Reduce the molar excess of the this compound ester. |
| 2. Long Reaction Time: Reaction proceeds to label less reactive sites. | Decrease the reaction time or temperature. | |
| No Labeled Product | 1. Peptide has no primary amines: N-terminus is blocked, and no lysine residues are present. | Verify peptide sequence. This labeling method is not suitable. |
| 2. Inactive NHS Ester: Reagent is old or has been improperly stored. | Use a new vial of the labeling reagent. | |
| Poor HPLC Separation | 1. Inappropriate Gradient: Gradient is too steep or too shallow. | Optimize the HPLC gradient to improve resolution between labeled and unlabeled peaks. |
| 2. Peptide Precipitation: Peptide is not soluble in the reaction/mobile phase. | Adjust buffer composition or organic solvent percentage. |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. neb.com [neb.com]
- 5. interchim.fr [interchim.fr]
- 6. bachem.com [bachem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norbornene-Methyl-NHS in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using Norbornene-Methyl-N-hydroxysuccinimide (NHS) ester. This reagent is a key component in advanced bioconjugation and drug delivery systems, enabling the attachment of various molecules to nanoparticle surfaces through a stable amide bond and providing a bioorthogonal handle for further modifications.
Introduction
Norbornene-methyl-NHS is a versatile crosslinker that combines the reactivity of an NHS ester with the bioorthogonal properties of a norbornene group. The NHS ester reacts efficiently with primary amines on the surface of nanoparticles to form a stable amide linkage. The norbornene moiety serves as a reactive partner for tetrazine derivatives in a rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition, a type of "click chemistry" reaction. This dual functionality makes it an ideal tool for a two-step functionalization strategy for nanoparticles in various applications, including targeted drug delivery, cellular imaging, and diagnostics.
The functionalization process enhances the utility of nanoparticles by allowing for the covalent attachment of targeting ligands, imaging agents, and therapeutic payloads. This targeted approach can improve the efficacy of treatments while minimizing off-target effects.
Data Presentation: Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound can be confirmed and quantified using various analytical techniques. The following tables summarize typical characterization data for different types of nanoparticles before and after surface modification.
Table 1: Physicochemical Properties of Amine-Functionalized Nanoparticles Before and After this compound Conjugation
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with this compound |
| Silica Nanoparticles (100 nm) | Hydrodynamic Diameter (nm) | 105 ± 5 | 110 ± 6 |
| Zeta Potential (mV) | +35 ± 3 | +28 ± 4 | |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | |
| Norbornene Surface Density (groups/nm²) | N/A | ~2.5 | |
| Gold Nanoparticles (50 nm) | Hydrodynamic Diameter (nm) | 52 ± 3 | 58 ± 4 |
| Zeta Potential (mV) | +25 ± 2 | +18 ± 3 | |
| Polydispersity Index (PDI) | 0.21 ± 0.05 | 0.25 ± 0.06 | |
| Norbornene Surface Density (groups/nm²) | N/A | ~1.8 | |
| Polymeric Nanoparticles (PLGA, 150 nm) | Hydrodynamic Diameter (nm) | 155 ± 8 | 165 ± 10 |
| Zeta Potential (mV) | +20 ± 4 | +12 ± 5 | |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 | |
| Norbornene Surface Density (groups/nm²) | N/A | ~3.1 |
Table 2: Quantification of Norbornene Functionalization
| Quantification Method | Principle | Typical Results for 100 nm Silica Nanoparticles |
| ¹H NMR Spectroscopy | Integration of characteristic norbornene proton signals relative to an internal standard after nanoparticle dissolution. | 0.2 - 0.5 µmol norbornene per mg of nanoparticles. |
| Thermogravimetric Analysis (TGA) | Measures weight loss associated with the organic functional groups upon heating. | 5-10% weight loss corresponding to the organic layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the elemental composition on the nanoparticle surface, confirming the presence of nitrogen from the amide bond. | Increase in N 1s signal after conjugation. |
| Fluorescence Labeling | Reaction of the norbornene group with a fluorescently tagged tetrazine, followed by fluorescence quantification. | Linear increase in fluorescence with increasing this compound concentration during functionalization. |
Experimental Protocols
Protocol for Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes a general procedure for the covalent attachment of this compound to nanoparticles functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, gold, polymeric)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound solution dropwise to the nanoparticle suspension while vortexing or stirring. A typical molar excess of 10-50 fold of the NHS ester to the estimated surface amine groups is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with continuous mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Remove the supernatant containing unreacted reagents and byproducts.
-
Resuspend the nanoparticle pellet in fresh Reaction Buffer or a buffer of choice.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted materials.
-
After the final wash, resuspend the purified norbornene-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
-
Protocol for Bioorthogonal Labeling of Norbornene-Functionalized Nanoparticles with a Tetrazine-Fluorophore
This protocol outlines the "click" reaction between norbornene-functionalized nanoparticles and a tetrazine-conjugated fluorescent dye for imaging applications.
Materials:
-
Norbornene-functionalized nanoparticles (from Protocol 3.1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5, Tetrazine-FITC)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Disperse the norbornene-functionalized nanoparticles in PBS to a desired concentration for your application.
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
-
Click Reaction:
-
Add the tetrazine-fluorophore solution to the nanoparticle suspension. A 2-5 fold molar excess of the tetrazine-fluorophore relative to the estimated norbornene groups on the nanoparticles is typically sufficient.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Purification (Optional):
-
For many applications, the reaction is clean and efficient, and purification may not be necessary.
-
If removal of unreacted tetrazine-fluorophore is required, use size-exclusion chromatography or repeated centrifugation/resuspension steps.
-
-
Characterization and Use:
-
Confirm the successful labeling by measuring the fluorescence of the nanoparticle suspension.
-
The fluorescently labeled nanoparticles are now ready for use in imaging experiments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the surface functionalization of nanoparticles with this compound and subsequent bioorthogonal labeling.
Caption: Workflow for nanoparticle functionalization and labeling.
Signaling Pathways in Nanoparticle-Based Drug Delivery
Norbornene-functionalized nanoparticles are often employed as carriers for targeted drug delivery in cancer therapy. Upon reaching the target cells, these nanocarriers can influence various signaling pathways. The following diagrams illustrate two key pathways commonly modulated by nanoparticle-based drug delivery systems.
PI3K/AKT/mTOR Pathway
This pathway is crucial for cell survival, proliferation, and growth. Many anticancer drugs delivered by nanoparticles aim to inhibit this pathway.[1]
Caption: Inhibition of the PI3K/AKT/mTOR survival pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of cellular antioxidant responses. Some nanoparticle-based therapies aim to modulate this pathway to enhance the efficacy of cancer treatments by increasing oxidative stress in cancer cells.[2]
Caption: Modulation of the Nrf2 antioxidant pathway.
References
Application of Norbornene-Methyl-NHS in Creating Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of ADC design is the linker technology used to attach the drug to the antibody. Modern strategies often employ bioorthogonal chemistry to achieve site-specific conjugation and a homogenous drug-to-antibody ratio (DAR), which are key determinants of an ADC's therapeutic index.
This document provides detailed application notes and protocols for the use of Norbornene-methyl-NHS ester in the creation of ADCs. This two-stage approach first involves the modification of lysine (B10760008) residues on the antibody with the norbornene moiety via the amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction between the installed norbornene dienophile and a tetrazine-functionalized cytotoxic drug. This method allows for precise control over the conjugation process and the creation of stable, well-defined ADCs.
Principle of the Method
The creation of an ADC using this compound follows a two-step workflow. The first step is the covalent modification of the antibody. The NHS ester of this compound reacts with primary amines, predominantly the ε-amino groups of lysine residues on the antibody surface, to form stable amide bonds. This reaction introduces the norbornene group onto the antibody.
The second step is the bioorthogonal conjugation of the cytotoxic drug. A drug molecule that has been pre-functionalized with a tetrazine moiety is introduced to the norbornene-modified antibody. The inverse-electron-demand Diels-Alder reaction, a type of "click" chemistry, occurs rapidly and specifically between the norbornene and tetrazine groups, forming a stable covalent linkage and yielding the final antibody-drug conjugate.[1][2]
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol details the procedure for labeling a monoclonal antibody with norbornene moieties.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[3]
-
Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[4]
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Prepare a 10 mM stock solution by dissolving the this compound ester in anhydrous DMSO. Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
The molar ratio of this compound to the antibody will influence the degree of labeling (DoL). A starting point is to test a range of molar excess, for example, 5-fold, 10-fold, and 20-fold.[4][6]
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3][4]
-
-
Purification of Norbornene-Modified Antibody:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column according to the manufacturer's instructions.[4]
-
Collect the purified norbornene-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DoL), i.e., the number of norbornene molecules per antibody, can be determined using mass spectrometry (LC-MS).
-
Protocol 2: Tetrazine-Drug Ligation to Norbornene-Modified Antibody
This protocol describes the bioorthogonal conjugation of a tetrazine-functionalized drug to the norbornene-modified antibody.
Materials:
-
Purified norbornene-modified antibody
-
Tetrazine-functionalized cytotoxic drug
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the tetrazine-functionalized drug in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.
-
The norbornene-modified antibody should be in an appropriate reaction buffer at a known concentration.
-
-
Ligation Reaction:
-
Add a molar excess of the tetrazine-drug to the norbornene-modified antibody. A typical starting point is a 2 to 5-fold molar excess of the tetrazine-drug relative to the number of incorporated norbornene molecules.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the ADC from unreacted tetrazine-drug and other reaction components. Size-exclusion chromatography is a common method for this separation. Protein A chromatography can also be used to purify the final ADC.
-
Exchange the purified ADC into a suitable formulation buffer for storage.
-
-
Characterization of the Final ADC:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is a critical quality attribute. DAR can be determined by several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength corresponding to the drug's absorbance maximum, the DAR can be calculated if the extinction coefficients of both are known.
-
Mass Spectrometry (LC-MS): This is a more precise method that can provide information on the distribution of different drug-loaded species.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR and the distribution of drug-loaded species.
-
-
Purity and Aggregation: Analyze the purified ADC by SEC to assess its purity and the presence of aggregates.
-
In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on a target cancer cell line.
-
Stability: Assess the stability of the ADC in plasma by incubating it in serum and measuring the amount of free drug released over time using methods like LC-MS.[9][10]
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of a Norbornene-based ADC.
Table 1: Summary of Antibody Modification and ADC Ligation
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Antibody Modification | |||
| Molar Ratio (Norbornene:Ab) | 5:1 | 10:1 | 20:1 |
| Degree of Labeling (DoL) | |||
| ADC Ligation | |||
| Molar Ratio (Tetrazine-Drug:Norbornene) | 3:1 | 3:1 | 3:1 |
| Final ADC Characteristics | |||
| Average Drug-to-Antibody Ratio (DAR) | |||
| % Monomeric ADC (by SEC) | |||
| Final Yield (mg) |
Table 2: In Vitro and In Vivo Characterization of ADC
| Parameter | ADC Batch 1 (DAR X.X) | ADC Batch 2 (DAR Y.Y) | Control (Untreated) |
| In Vitro Cytotoxicity | |||
| IC50 on Target Cells (nM) | N/A | ||
| IC50 on Non-Target Cells (nM) | N/A | ||
| Plasma Stability | |||
| % Intact ADC after 72h in mouse plasma | N/A | ||
| Half-life of linker in vivo (days) | N/A | ||
| In Vivo Efficacy (Xenograft Model) | |||
| Tumor Growth Inhibition (%) | 0% | ||
| Complete Tumor Regression (%) | 0% |
Visualizations
Diagram 1: Chemical Reaction of this compound with an Antibody
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Bioorthogonal and Highly Efficient Conjugation Method for Quantum Dots using Tetrazine-Norbornene Cycloaddition [dspace.mit.edu]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. furthlab.xyz [furthlab.xyz]
- 6. broadpharm.com [broadpharm.com]
- 7. agilent.com [agilent.com]
- 8. criver.com [criver.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Norbornene-Tetrazine Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in norbornene-tetrazine click reactions, a type of inverse electron demand Diels-Alder (IEDDA) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in norbornene-tetrazine click reactions?
Low yields can stem from several factors, including:
-
Reactant Instability: Tetrazines, particularly those with electron-withdrawing substituents, can be unstable and degrade, especially in aqueous solutions or in the presence of nucleophiles.[1][2] The characteristic pink or red color of the tetrazine solution fading is a primary indicator of degradation.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, pH, and reactant concentration can significantly impact the reaction rate and overall yield.
-
Impure Reagents: Contaminants in either the norbornene or tetrazine starting materials can interfere with the reaction.
-
Formation of Unexpected Products: A recently discovered side reaction can lead to the formation of a 1:2 adduct (one norbornene molecule reacting with two tetrazine molecules), which can account for a lower than expected yield of the desired 1:1 conjugate.[3][4][5]
-
Steric Hindrance: Bulky substituents on either the norbornene or tetrazine can slow down the reaction rate.
Q2: How can I tell if my tetrazine is degrading?
The most straightforward indicator of tetrazine degradation is the disappearance of its characteristic vibrant color (typically pink or red).[1] This is due to the loss of the conjugated system responsible for the color. You can monitor this visually or more quantitatively using a UV-Vis spectrophotometer by observing the decrease in absorbance at the tetrazine's λmax (typically around 520-540 nm).[6][7]
Q3: What is the unexpected 1:2 stoichiometry, and how can I avoid it?
An unexpected reactivity has been identified where the initial 1:1 adduct of the norbornene-tetrazine reaction, which contains a reactive olefin intermediate, can undergo a second cycloaddition with another tetrazine molecule.[3][4][5] This results in a 1:2 conjugate and consumes two equivalents of your tetrazine for every norbornene, thus reducing the yield of the desired 1:1 product. This side reaction has been observed with various norbornene and tetrazine derivatives.[3][5]
To avoid this, one strategy is to use a strained alkyne, such as bicyclononyne (BCN), instead of norbornene. The reaction of BCN with tetrazine proceeds through a different mechanism that directly yields a stable aromatic product, preventing the formation of the reactive intermediate that leads to the 1:2 adduct.[3][4][5]
Troubleshooting Guide
Problem 1: Low or no formation of the desired product.
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Tetrazine | 1. Check the color of your tetrazine solution. If it has faded, prepare a fresh solution from solid material. 2. Store tetrazine solutions protected from light and minimize their time in aqueous or protic solvents before use.[1] 3. For applications requiring high stability, choose tetrazines with electron-donating groups.[1][2] | Tetrazines are susceptible to degradation, especially in the presence of light, nucleophiles, and under certain pH conditions.[1][2][8] |
| Incorrect Reaction Conditions | 1. Solvent: Ensure you are using an appropriate solvent. While the reaction can proceed in a variety of solvents, protic solvents, especially water, can accelerate the reaction.[9] However, tetrazine stability might be lower in these solvents.[1] For sensitive substrates, an aprotic solvent like DMF or DMSO might be a better choice. 2. Temperature: Most norbornene-tetrazine reactions proceed rapidly at room temperature. However, for less reactive pairs, gentle heating (e.g., to 37-50°C) might be beneficial, but be mindful of tetrazine stability at elevated temperatures.[7] 3. pH: The reaction rate of norbornene with many common tetrazines is largely independent of pH.[1] However, the stability of the tetrazine itself can be pH-dependent, with degradation often accelerated at basic pH.[1][8] | The reaction environment plays a critical role in both the kinetics of the click reaction and the stability of the reactants. |
| Impure Reagents | 1. Verify the purity of your norbornene and tetrazine reagents using techniques like NMR or mass spectrometry. 2. If necessary, purify the starting materials before setting up the reaction. | Impurities can inhibit the reaction or lead to the formation of side products. |
Problem 2: The reaction is slow.
If the reaction is proceeding but at an undesirably slow rate, the following adjustments can be made.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Reactivity of Reaction Partners | 1. Tetrazine: Switch to a tetrazine with more electron-withdrawing substituents, as this generally increases the reaction rate.[2][10] However, be aware that this can also decrease the tetrazine's stability.[1][2] 2. Norbornene: While less commonly varied, the electronic properties of the norbornene can also play a role. Electron-donating groups on the norbornene can increase the reaction rate.[10] | The rate of the inverse electron demand Diels-Alder reaction is governed by the electronic properties of the diene (tetrazine) and dienophile (norbornene). |
| Low Reactant Concentration | 1. Increase the concentration of one or both reactants. The reaction is bimolecular, so the rate is dependent on the concentration of both species. | Higher concentrations lead to more frequent molecular collisions and a faster reaction rate. |
| Steric Hindrance | 1. If possible, redesign your substrates to minimize steric bulk near the reacting moieties. | Large, bulky groups can physically block the approach of the reacting partners, slowing the reaction. |
Data Presentation
Table 1: Influence of Tetrazine Substituents on Reaction Rate and Stability
| Tetrazine Substituent Type | Effect on Reaction Rate with Norbornene | Stability in Aqueous Media | Example |
| Electron-Donating (e.g., alkyl, methoxy) | Slower | More Stable[1][2] | 3,6-dimethyl-1,2,4,5-tetrazine |
| Electron-Withdrawing (e.g., pyridyl, pyrimidyl) | Faster[2] | Less Stable[1][2] | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine |
| Hydrogen (unsubstituted) | Fast | Moderately Stable | 1,2,4,5-tetrazine |
Table 2: General Solvent Effects on Norbornene-Tetrazine Reactions
| Solvent Type | Effect on Reaction Rate | Considerations |
| Protic (e.g., Water, Methanol) | Generally accelerates the reaction.[9] | Can decrease the stability of some tetrazines.[1] |
| Aprotic Polar (e.g., DMF, DMSO) | Good for solubilizing a wide range of reactants. Reaction rates are typically good. | Ensure solvents are anhydrous if reactants are moisture-sensitive. |
| Aprotic Nonpolar (e.g., Toluene, Dichloromethane) | Slower reaction rates compared to polar solvents. | May be necessary for reactants that are not soluble in polar solvents. |
Experimental Protocols
General Protocol for a Small-Scale Norbornene-Tetrazine Click Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of the norbornene-functionalized molecule in a suitable solvent (e.g., DMF or DMSO). A typical concentration is 10 mM.
-
Prepare a fresh stock solution of the tetrazine-functionalized molecule in the same solvent. A typical concentration is 10 mM. Note: Due to potential stability issues, it is recommended to prepare the tetrazine solution immediately before use.[1]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired volume of the norbornene stock solution.
-
Add an equimolar amount of the tetrazine stock solution to the tube. For example, to a final volume of 100 µL with a final concentration of 1 mM for each reactant, you would add 10 µL of the 10 mM norbornene stock and 10 µL of the 10 mM tetrazine stock, followed by 80 µL of the reaction solvent.
-
Gently vortex the mixture to ensure homogeneity.
-
-
Reaction Monitoring:
-
The reaction can often be monitored visually by the disappearance of the tetrazine's color.
-
For quantitative analysis, the reaction progress can be followed by UV-Vis spectroscopy (monitoring the decrease in the tetrazine absorbance peak) or by analytical techniques such as HPLC or LC-MS to observe the formation of the product and consumption of the starting materials.[6][7]
-
-
Reaction Time and Temperature:
-
Most norbornene-tetrazine reactions proceed to completion within minutes to a few hours at room temperature.[7]
-
If the reaction is slow, it can be left for a longer period (e.g., overnight) or gently heated.
-
-
Work-up and Purification (if necessary):
-
Depending on the application, the reaction mixture may be used directly.
-
If purification is required, standard chromatographic techniques such as silica (B1680970) gel chromatography or preparative HPLC can be employed to isolate the desired product.[3][5]
-
Mandatory Visualization
A troubleshooting workflow for low yields in norbornene-tetrazine reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions with Norbornene-methyl-NHS and how to avoid them.
Welcome to the technical support center for Norbornene-methyl-NHS and related conjugation chemistries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound?
The most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is susceptible to hydrolysis in aqueous solutions, which competes with the desired reaction with primary amines on your target molecule. This hydrolysis results in an inactive carboxylic acid, reducing the conjugation efficiency.[1][2] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction buffer.[1][2]
Q2: What is the optimal pH for performing a conjugation reaction with this compound?
The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][3] A pH of 8.3-8.5 is often recommended as a starting point.[4] At a lower pH, the primary amines on the target molecule are protonated and thus less nucleophilic, slowing down the desired reaction. Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[4]
Q3: Can I use any buffer for my conjugation reaction?
No, it is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][3] These buffers will compete with your target molecule for reaction with the this compound, leading to low conjugation yields.[1] Recommended amine-free buffers include phosphate (B84403) buffer (e.g., PBS), sodium bicarbonate, borate, and HEPES.[1][5]
Q4: How should I prepare and handle this compound?
This compound is moisture-sensitive.[6] It should be stored at -20°C with a desiccant.[6] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6] It is highly recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction mixture.[3][5] Do not prepare stock solutions in aqueous buffers for long-term storage due to rapid hydrolysis.[6]
Q5: Are there any side reactions associated with the norbornene group itself?
The norbornene moiety is generally stable under typical bioconjugation conditions. Its primary reactivity is exploited in "click chemistry," specifically in inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with tetrazines.[7][8][9] While norbornene derivatives can undergo ring-opening metathesis polymerization (ROMP) or other types of polymerization, these reactions typically require specific catalysts (e.g., Grubbs catalyst) and are not a common side reaction in standard aqueous bioconjugation protocols.[10][11][12] In some specific contexts of norbornene-tetrazine reactions, unexpected stoichiometries (1:2) have been observed, suggesting the potential for further reactions of the initial product.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | NHS Ester Hydrolysis: The reagent has been hydrolyzed due to moisture or improper storage. | - Prepare the this compound solution immediately before use. - Use anhydrous DMSO or DMF for initial dissolution. - Avoid repeated freeze-thaw cycles of the reagent. |
| Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (hydrolysis is too fast). | - Ensure the reaction buffer pH is between 7.2 and 8.5.[1][3] - Monitor the pH during the reaction, especially for large-scale conjugations, as hydrolysis can cause a drop in pH.[4] | |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine). | - Use an amine-free buffer such as PBS, sodium bicarbonate, borate, or HEPES.[1][5] - If the target molecule is in an amine-containing buffer, perform a buffer exchange before conjugation. | |
| Inconsistent Results | Variable Reagent Quality: The this compound reagent may be of low purity or partially hydrolyzed. | - Use high-purity reagents. - Store the reagent properly at -20°C with a desiccant.[6] |
| Precipitation of Reagent: The reagent precipitates when added to the aqueous buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10%) in the final reaction mixture.[1] | |
| High Background/Non-specific Binding in Downstream Applications | Excess Unreacted Reagent: Unreacted this compound can react with other primary amines in subsequent steps. | - Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl or glycine to a final concentration of 50-100 mM after the desired incubation time.[14] - Purify the conjugate to remove excess reagent and byproducts using methods like dialysis or gel filtration.[6] |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH and temperature of the aqueous solution. The half-life of the NHS ester decreases significantly as the pH and temperature increase.
Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][2] |
| 8.0 | 4 | 1 hour[15] |
| 8.6 | 4 | 10 minutes[1][2] |
Note: This data is for general NHS esters and should be considered as a guideline for this compound.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer or a 0.1 M sodium bicarbonate buffer with a pH of 8.3-8.5.[4] Ensure the buffer is free of any primary amines.
-
Protein Preparation: Dissolve the protein to be conjugated in the prepared reaction buffer at a concentration of 1-10 mg/mL.[4] If the protein is in a different buffer, perform a buffer exchange into the reaction buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography (gel filtration), or another suitable purification method.[6]
Protocol for Monitoring NHS Ester Hydrolysis
The hydrolysis of the NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260-280 nm, which corresponds to the release of the N-hydroxysuccinimide byproduct.[1][2]
-
Prepare the desired aqueous buffer at a specific pH and temperature.
-
Dissolve a known concentration of this compound in the buffer.
-
Immediately begin monitoring the absorbance of the solution at 260 nm over time using a UV-Vis spectrophotometer.
-
The rate of increase in absorbance is proportional to the rate of hydrolysis.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Tetrazine-norbornene click reactions to functionalize degradable polymers derived from lactide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 15. nanocomposix.com [nanocomposix.com]
How to quench unreacted Norbornene-methyl-NHS in a reaction.
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Norbornene-methyl-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench unreacted this compound?
Unreacted N-hydroxysuccinimide (NHS) esters are highly reactive and, if not neutralized, can lead to several issues. The primary concern is non-specific binding, where the NHS ester reacts with primary amines on unintended targets, causing high background signals and potentially false-positive results in downstream assays like ELISA.[1][2] Furthermore, the NHS ester group is susceptible to hydrolysis, which increases over time and with higher pH.[2][3] This hydrolysis competes with the desired reaction and the resulting carboxyl group can increase non-specific binding through electrostatic interactions.[1] Quenching the reaction stops further modification, ensuring that any observed activity is due to the intended conjugation.[3][4]
Q2: What are the recommended quenching agents for NHS ester reactions?
The most common and effective quenching agents are small molecules containing primary amines.[5][6] These molecules react with the NHS ester in the same way as the target molecule, forming a stable amide bond and rendering the NHS ester inert. Because this compound contains a norbornene moiety for click chemistry, it is crucial to use a quencher that does not interfere with this group. Standard amine-based quenchers are ideal as they do not react with the norbornene double bond under typical quenching conditions.
Recommended agents include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Lysine
-
Methylamine[8]
Q3: How do I choose the most suitable quenching agent for my experiment?
The choice of quenching agent depends on the downstream application and buffer compatibility. Tris and glycine are widely used, effective, and readily available.[4][6] Hydroxylamine is another option, which converts the carboxyl groups to a hydroxamic acid.[5] For proteomics applications involving tandem mass tags (TMT), methylamine (B109427) has been shown to be highly efficient at removing unwanted side-products.[8][9]
Alternatively, the reaction can be stopped by promoting the hydrolysis of the NHS ester. This is achieved by raising the pH of the reaction mixture to above 8.0, which regenerates the original carboxyl group.[5][6] However, this method may not be suitable for all proteins or downstream applications.
Troubleshooting Guide
Problem: High background or non-specific binding in downstream applications.
| Potential Cause | Recommended Solution |
| Incomplete Quenching | The concentration of the quenching agent was too low or the incubation time was too short. Increase the final concentration of the quencher and/or extend the incubation time. |
| Hydrolysis of NHS Ester | The labeling reaction was performed at a non-optimal pH, leading to hydrolysis. Ensure the reaction pH is maintained between 7.2 and 8.5.[3][10] Prepare NHS ester solutions immediately before use and avoid storing them in aqueous buffers.[11] |
| Excess Labeling | Over-modification of the protein can alter its properties, leading to aggregation and non-specific interactions.[1] Optimize the molar excess of this compound to the protein, starting with a 5- to 20-fold molar excess.[2] |
| Inadequate Purification | Residual quenching agent or by-products can interfere with subsequent steps. Ensure thorough removal of excess reagents using appropriate methods like size-exclusion chromatography (e.g., desalting columns) or dialysis.[2][12] |
| Contaminants or Aggregates | The presence of protein aggregates or other contaminants can cause high background signals.[1] Centrifuge the protein solution before the labeling reaction to remove any precipitates. |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine Agent
This protocol describes a general method for quenching unreacted this compound using a primary amine-containing buffer like Tris or glycine.
Materials:
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine, pH 8.0
-
Reaction mixture containing the this compound conjugated protein
Procedure:
-
Following the completion of the labeling reaction, add the quenching buffer to the reaction mixture.
-
The final concentration of the quenching agent should typically be between 20-100 mM.[5][12] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction to achieve a final concentration of 50 mM.
-
Mix gently by pipetting or vortexing at a low speed.
-
Incubate the reaction for 15-30 minutes at room temperature.[12]
-
Proceed immediately to the purification step to remove the quenched this compound, excess quenching agent, and reaction by-products.
Quenching Agent Comparison
| Quenching Agent | Typical Final Concentration | Incubation Time | Notes |
| Tris | 20-100 mM | 15-30 min | Commonly used, effective, and compatible with many downstream applications.[4][5] |
| Glycine | 20-100 mM | 15-30 min | A simple and effective quenching agent.[5][6] |
| Ethanolamine | 20-50 mM | 15-30 min | Another effective primary amine quencher.[5][7] |
| Hydroxylamine | 10-100 mM | 15-60 min | Converts the NHS ester to a hydroxamic acid.[5][7][13] |
| Methylamine | ~0.4 M | 60 min | Particularly effective in proteomics for removing O-acyl esters, a common side-product.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. | Department of Chemistry [chem.ox.ac.uk]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with Norbornene-methyl-NHS
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins labeled with Norbornene-methyl-NHS.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of proteins labeled with this compound in a question-and-answer format.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Hydrolysis of this compound: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] 2. Incorrect Buffer pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5.[1][3] 3. Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the protein for reaction with the NHS ester.[1][4] 4. Low Protein Concentration: Dilute protein solutions can lead to lower labeling efficiency.[5] | 1. Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][2] 2. Ensure the reaction buffer pH is within the optimal range. A pH of 8.3-8.5 is a good starting point.[3] 3. Perform a buffer exchange into an amine-free buffer such as PBS or bicarbonate buffer before labeling.[1] 4. If possible, concentrate the protein to at least 1-2 mg/mL.[6] |
| Protein Aggregation After Labeling | 1. High Degree of Labeling: Excessive modification of surface lysines can alter protein charge and lead to aggregation. 2. Solvent-Induced Precipitation: Adding a large volume of organic solvent (in which the NHS ester is dissolved) can cause the protein to precipitate. | 1. Reduce the molar excess of this compound in the labeling reaction. 2. Keep the volume of the organic solvent to less than 10% of the total reaction volume. |
| Presence of Unreacted this compound After Purification | 1. Inefficient Purification Method: The chosen purification method may not be suitable for the size difference between the protein and the small molecule label. 2. Insufficient Resolution of Gel Filtration Column: The column may not be long enough or have the appropriate resin to effectively separate the labeled protein from the free label. | 1. Choose a purification method with a significant size cutoff difference, such as dialysis with an appropriate MWCO membrane or size exclusion chromatography.[7] 2. Use a longer gel filtration column or a resin with a smaller pore size. Ensure the sample volume does not exceed 2-5% of the total column volume for optimal resolution.[7] |
| Low Recovery of Labeled Protein | 1. Non-specific Binding to Purification Resin: The labeled protein may be adsorbing to the chromatography matrix. 2. Precipitation During Purification: Changes in buffer composition or concentration during purification can cause the protein to precipitate. | 1. Pre-treat the chromatography column by running a solution of a blocking agent like BSA. 2. Ensure the purification buffers are compatible with the labeled protein's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for labeling proteins with this compound?
A1: The optimal buffer for labeling with NHS esters is a non-amine-containing buffer with a pH between 7.2 and 8.5.[1][3] Commonly used buffers include phosphate-buffered saline (PBS) and sodium bicarbonate buffer.[5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for the label.[1][4]
Q2: How can I remove unreacted this compound from my labeled protein sample?
A2: Unreacted this compound can be removed using methods that separate molecules based on size. The most common and effective methods are gel filtration chromatography (also known as size exclusion chromatography or desalting) and dialysis.[3][7]
Q3: How do I choose between gel filtration and dialysis for purification?
A3: The choice depends on your sample volume, desired purity, and time constraints. Gel filtration is generally faster and can provide higher purity with good resolution.[7] Dialysis is simpler for larger volumes but can be slower and may not remove all of the unreacted label as efficiently.[7]
Q4: How can I determine the concentration and degree of labeling of my purified protein?
A4: The protein concentration can be determined using a standard protein assay such as a Bradford or BCA assay.[8] The degree of labeling (DOL), which is the average number of norbornene molecules per protein, can be determined using methods like mass spectrometry to measure the mass shift after labeling.[9]
Q5: How should I store my purified this compound labeled protein?
A5: For short-term storage, keep the labeled protein at 4°C. For long-term storage, it is recommended to aliquot the protein and store it at -20°C or -80°C.[8] To prevent degradation from repeated freeze-thaw cycles, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% for storage at -20°C.[10] If the protein is fluorescently labeled, protect it from light.[10]
Data Presentation
The following table summarizes the typical performance of common purification methods for proteins labeled with NHS esters. The actual performance may vary depending on the specific protein and experimental conditions.
| Purification Method | Typical Purity | Typical Yield | Typical Processing Time | Key Advantages | Key Disadvantages |
| Gel Filtration Chromatography (SEC) | >95% | 80-95% | 30-60 minutes | Fast, high resolution, good for small and large scales.[7] | Requires specialized equipment, potential for sample dilution. |
| Dialysis | 90-95% | >90% | 12-48 hours | Simple, suitable for large volumes, low cost.[7] | Slow, may not completely remove small molecules, potential for sample loss. |
| Tangential Flow Filtration (TFF) | >95% | >95% | 1-3 hours | Fast, scalable, can concentrate the sample.[7] | Requires specialized equipment, potential for membrane fouling. |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Protein using Gel Filtration Chromatography
This protocol is a general guideline for removing unreacted this compound using a desalting column (e.g., Sephadex G-25).
Materials:
-
Labeled protein solution
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Desalting column
-
Collection tubes
Procedure:
-
Equilibrate the column: Equilibrate the desalting column with 3-5 column volumes of the elution buffer.[11]
-
Apply the sample: Once the equilibration buffer has entered the column bed, carefully apply the labeled protein solution to the top of the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[7]
-
Elute the protein: Add the elution buffer to the top of the column and begin collecting fractions. The larger, labeled protein will elute first, followed by the smaller, unreacted this compound.
-
Monitor elution: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm.
-
Pool fractions: Combine the fractions containing the purified labeled protein.
-
Determine protein concentration: Measure the concentration of the purified protein using a standard protein assay.[8]
Protocol 2: Purification of this compound Labeled Protein using Dialysis
This protocol describes the removal of unreacted this compound by dialysis.
Materials:
-
Labeled protein solution
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO), typically 10-20 kDa
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare the dialysis membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Load the sample: Load the labeled protein solution into the dialysis tubing/cassette and seal it securely.
-
Perform dialysis: Place the sealed tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.[11] Place the beaker on a stir plate and stir gently at 4°C.
-
Change the buffer: Change the dialysis buffer every 2-4 hours for the first 8 hours, and then leave to dialyze overnight.
-
Recover the sample: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified labeled protein.
-
Determine protein concentration: Measure the concentration of the purified protein.
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with this compound.
Caption: Troubleshooting logic for low yield of labeled protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. glenresearch.com [glenresearch.com]
- 6. biotium.com [biotium.com]
- 7. benchchem.com [benchchem.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Minimizing Protein Aggregation During Norbornene-methyl-NHS Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Norbornene-methyl-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used?
A1: this compound is a chemical labeling reagent. It contains an N-Hydroxysuccinimide (NHS) ester group that reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on a protein, forming a stable amide bond. The norbornene group is a dienophile used in bioorthogonal "click chemistry," specifically in copper-free click reactions with tetrazines. This allows for the precise and efficient attachment of a wide variety of molecules (e.g., fluorescent dyes, drugs, or imaging agents) to the protein in a secondary step.
Q2: What are the primary causes of protein aggregation during this compound labeling?
A2: Protein aggregation during this process can be attributed to several factors:
-
Increased Hydrophobicity: The norbornene group is inherently hydrophobic.[1][2] Covalently attaching this "hydrophobic tag" to the protein surface can increase the overall hydrophobicity of the protein, leading to intermolecular associations and aggregation.[1]
-
Over-labeling: Modification of too many lysine residues can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility and promoting aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's pI can minimize electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.
-
High Protein and/or Reagent Concentration: High concentrations of the protein or the labeling reagent can increase the frequency of intermolecular interactions, leading to aggregation.
-
Use of Organic Co-solvents: this compound is often dissolved in an organic solvent like DMSO or DMF before being added to the aqueous protein solution. High local concentrations of these solvents can denature the protein and cause it to precipitate.
-
Temperature and Incubation Time: Elevated temperatures and long incubation times can increase the rate of both the labeling reaction and protein unfolding/aggregation.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The most straightforward method is to look for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates.
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of larger aggregates.[3][4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.[5][6][7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and minimizing protein aggregation during this compound labeling.
Problem 1: Immediate Precipitation Upon Adding this compound
| Potential Cause | Recommended Solution |
| High Local Reagent/Solvent Concentration | Dissolve the this compound in the minimum required amount of anhydrous DMSO or DMF.[5] Add the reagent solution to the protein solution slowly and dropwise while gently stirring. Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally ≤10%).[2] |
| Poor Reagent Solubility | Ensure the this compound is fully dissolved in the organic solvent before addition to the aqueous buffer. |
| Suboptimal Buffer pH | Confirm that the reaction buffer pH is optimal for your protein's stability, typically at least 1-2 pH units away from its isoelectric point (pI). |
Problem 2: Gradual Cloudiness or Precipitation During Incubation
| Potential Cause | Recommended Solution |
| Over-labeling | Reduce the molar excess of this compound to protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation. |
| Increased Hydrophobicity | Include stabilizing excipients in the reaction buffer to mitigate the hydrophobic effects of the norbornene moiety. See the "Use of Stabilizing Excipients" section and Table 2 for recommendations. |
| Protein Instability at Reaction Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] |
| Inappropriate Buffer Conditions | Screen different buffer systems (e.g., phosphate, HEPES) and ionic strengths (e.g., 50-150 mM NaCl) to find the optimal conditions for your protein's solubility. |
Problem 3: Aggregation Observed After Purification
| Potential Cause | Recommended Solution |
| Inadequate Removal of Aggregates | Use size-exclusion chromatography (SEC) for purification to separate monomeric labeled protein from aggregates.[5][6][7] |
| Unsuitable Storage Buffer | The properties of the protein (e.g., pI, surface hydrophobicity) may have changed after labeling. Screen for a new optimal storage buffer, which may require a different pH or the inclusion of stabilizing excipients. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide recommended starting points for optimizing your this compound labeling reaction to minimize aggregation.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[5] | Higher concentrations can improve labeling efficiency but may increase aggregation risk. Start at the lower end of the range if your protein is prone to aggregation. |
| Molar Excess of this compound | 5-20 fold | For sensitive proteins, start with a lower molar excess (e.g., 5-fold) and optimize as needed. |
| Reaction pH | 7.2 - 8.5[2] | The reaction is more efficient at higher pH, but the risk of NHS ester hydrolysis also increases.[5] For pH-sensitive proteins, a pH of 7.4 may be a good compromise. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C)[2] | Lower temperatures can reduce aggregation but will require longer incubation times. |
| Incubation Time | 1-4 hours at RT, or overnight at 4°C[2] | Optimize based on the desired degree of labeling and protein stability. |
| Organic Solvent (for reagent) | Anhydrous DMSO or DMF[5] | Use the minimal volume necessary and keep the final concentration in the reaction mixture below 10%.[2] |
Table 2: Common Stabilizing Excipients to Minimize Aggregation
| Excipient | Recommended Concentration Range | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses protein-protein interactions and can help solubilize proteins.[8][9] |
| Sucrose | 50 - 300 mM (or higher for lyophilization)[10][11] | Acts as a preferential exclusion agent, stabilizing the native protein structure.[12][13] |
| Polysorbate 20 (Tween-20) | 0.01% - 0.1% (w/v)[14][15] | A non-ionic surfactant that can prevent surface-induced aggregation and interact with hydrophobic patches.[15] |
| Glycerol | 5% - 20% (v/v) | A polyol that can stabilize proteins through preferential hydration. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Proteins
This protocol is a starting point and may require optimization for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
-
Stabilizing excipients (optional, see Table 2)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into PBS or another suitable buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the chosen reaction buffer. If using excipients, add them to the buffer at this stage.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound solution needed to achieve the desired molar excess (e.g., 10-fold).
-
While gently stirring the protein solution, add the this compound solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled protein from excess reagent and by-products using a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Collect fractions and analyze for protein concentration and degree of labeling.
-
Protocol 2: Quantification of Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Filter your protein solution through a low-protein-binding 0.22 µm filter to remove dust and other contaminants.
-
Prepare samples of your unlabeled protein, the protein during the labeling reaction (if possible with your instrument), and the final purified labeled protein.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Transfer the sample to a clean cuvette.
-
Perform the DLS measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the size distribution data. An increase in the average particle size or the appearance of a second population of larger particles indicates aggregation.[3] The polydispersity index (PDI) can also be a useful indicator of aggregation.
-
Mandatory Visualizations
Caption: Troubleshooting decision tree for protein aggregation during this compound labeling.
Caption: Experimental workflow for protein labeling with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Arginine as a protein stabilizer and destabilizer in liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. Comparison of SEC-LS and DLS capabilities in the detection and quantification of large protein aggregates | Malvern Panalytical [malvernpanalytical.com]
- 9. Impact of arginine addition on protein concentration via ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Sucrose prevents protein fibrillation through compaction of the tertiary structure but hardly affects the secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Impact of pH on the stability and reactivity of Norbornene-methyl-NHS.
<Technical Support Center: Norbornene-Methyl-NHS Ester
Disclaimer: "this compound" is not a standard catalog compound. This guide is based on the well-established chemistry of N-hydroxysuccinimide (NHS) esters and the general properties of norbornene-containing reagents. The provided data and protocols are illustrative and should be adapted to your specific molecule and application.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for reacting this compound with primary amines, such as those on lysine (B10760008) residues of proteins, is between 7.2 and 8.5.[1][2] A pH around 8.3 is often recommended as the best compromise between amine reactivity and NHS ester stability.[3][4][5]
Q2: Why is pH control so critical for this reaction?
pH is a critical factor because it governs a competing reaction: hydrolysis.
-
At low pH (below 7.0): The primary amines on your target molecule will be protonated (-NH3+), making them poor nucleophiles and significantly slowing down or preventing the desired reaction.[2][3][4]
-
At high pH (above 8.5): The rate of hydrolysis, where water attacks and inactivates the NHS ester, increases dramatically.[2][6][7] This leads to a lower yield of your desired conjugate.
Q3: Can I use Tris buffer for my conjugation reaction?
It is strongly advised not to use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced conjugation efficiency.[2] Good alternatives include phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer.[1][3]
Q4: How does temperature affect the stability of this compound?
Lower temperatures (e.g., 4°C) can help minimize the competing hydrolysis reaction, which is beneficial if you are experiencing low conjugation efficiency.[2] However, reactions at lower temperatures may require longer incubation times to achieve sufficient labeling.[2] Reactions are typically run for 0.5 to 4 hours at room temperature or at 4°C.[2]
Q5: What is the shelf-life of a this compound solution?
Aqueous solutions of NHS esters should be used immediately after preparation due to their susceptibility to hydrolysis.[3] If you dissolve the this compound in an anhydrous solvent like DMSO or DMF, it can be stored for 1-2 months at -20°C.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Incorrect Buffer pH: The pH is too low, protonating the target amines. | Verify that the buffer pH is between 7.2 and 8.5 using a calibrated pH meter.[2] A pH of 8.3 is often optimal.[3][4][5] |
| Hydrolysis of NHS Ester: The pH is too high, or the aqueous solution was stored for too long. | Prepare fresh solutions of this compound immediately before use. Consider performing the reaction at a lower temperature (4°C) for a longer duration.[2] | |
| Competing Amines in Buffer: Use of Tris, glycine, or other amine-containing buffers. | Perform a buffer exchange on your sample into an amine-free buffer like PBS, borate, or bicarbonate buffer.[2][3] | |
| Low Reactant Concentration: Low protein/molecule concentration can make the competing hydrolysis reaction more significant. | Increase the concentration of your protein or target molecule. A protein concentration of at least 2 mg/mL is recommended.[2] You can also try increasing the molar excess of the this compound. | |
| Inconsistent Results | pH Drift During Reaction: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the reaction mixture. | Use a more concentrated buffer, especially for large-scale reactions, to maintain a stable pH.[3][4][5] |
| Moisture Contamination: The solid this compound or the anhydrous solvent (DMSO/DMF) has absorbed moisture. | Store the solid reagent in a desiccator. Use high-quality, anhydrous DMSO or DMF. Allow the reagent vial to warm to room temperature before opening to prevent condensation.[8] |
Data Presentation: pH Impact on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH due to hydrolysis. The half-life is the time it takes for half of the reactive NHS ester to be hydrolyzed in an aqueous solution.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][6] |
| 8.0 | Room Temp. | ~3.5 hours | [9] |
| 8.5 | Room Temp. | ~3 hours | [9] |
| 8.6 | 4 | 10 minutes | [1][6] |
| 9.0 | Room Temp. | ~2 hours | [9] |
Note: These are typical values for NHS esters; the specific half-life of this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein containing accessible primary amines.
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). If not, perform a buffer exchange.
-
Adjust the protein concentration to a minimum of 2 mg/mL.[2]
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the this compound solution to the protein solution. A starting point could be a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional but Recommended):
-
Add an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted this compound.[10]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis.
-
Protocol 2: Assessing Hydrolytic Stability of this compound
This protocol allows for the determination of the half-life of the NHS ester at a specific pH.
-
Prepare Buffers: Prepare a series of amine-free buffers at your desired pH values (e.g., pH 7.0, 8.0, 8.5, 9.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Initiate Hydrolysis:
-
Add a small volume of the stock solution to each buffer to a final concentration suitable for spectrophotometric analysis.
-
Mix quickly and start a timer.
-
-
Monitor Hydrolysis:
-
Calculate Half-Life: Plot the absorbance at 260 nm versus time. The time it takes to reach 50% of the maximum absorbance change corresponds to the half-life of the NHS ester at that specific pH.
Visualizations
Caption: pH-dependent reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Spontaneous Thiol-Norbornene Crosslinking
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding spontaneous thiol-norbornene crosslinking. It is intended for researchers, scientists, and drug development professionals working with thiol-ene click chemistry.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving thiol-norbornene chemistry.
Issue 1: Premature Gelation of Pre-hydrogel Solution
Question: My thiol-norbornene hydrogel solution is gelling before I can initiate the reaction with UV light. What is causing this, and how can I prevent it?
Answer:
Spontaneous gelation in the absence of a formal initiator is a known phenomenon in thiol-norbornene systems. The primary cause is often a Fenton-like reaction, which generates radical species that initiate the thiol-ene crosslinking process.[1][2][3][4][5][6][7] Key factors that promote this spontaneous reaction include:
-
Acidic pH: The Fenton reaction is more favorable under acidic conditions.[1][2][3][4][5][6][7] Polysaccharides with carboxylic acid groups, for instance, can lower the pH of a buffered solution and promote spontaneous gelation.[1][2][3][4][5][6][7]
-
Trace Metal Ions: The presence of trace metal impurities, particularly iron(II) (Fe²⁺), can catalyze the decomposition of peroxides to form radicals.[1][2][3][4][5][6][7]
-
Hydrogen Peroxide: Trace amounts of hydrogen peroxide, which can be present in reagents or form in solution, act as a source for radical generation in the Fenton reaction.
-
Oxygen: Molecular oxygen can have a dual role. While it can act as a radical inhibitor, it can also contribute to the Fenton cycle by oxidizing metal ions, which in turn can lead to the formation of hydrogen peroxide.[1]
Troubleshooting Steps:
-
pH Adjustment:
-
Measure the pH of your pre-hydrogel solution.
-
Adjust the pH to a neutral or slightly basic level (pH 7.0-8.5). This significantly suppresses the Fenton reaction.[1] Use a suitable buffer and adjust with dilute NaOH or HCl as needed.
-
-
Metal Ion Chelation:
-
If you suspect metal ion contamination in your reagents, consider adding a metal chelator such as ethylenediaminetetraacetic acid (EDTA) to your solution. A low concentration (e.g., 1-5 mM) is often sufficient to sequester metal ions and prevent them from participating in the Fenton reaction.
-
-
Use of Radical Inhibitors:
-
Incorporate a radical scavenger into your pre-gel solution. Common inhibitors include:
-
Hydroquinone (HQ): Effective at inhibiting radical polymerization.
-
Butylated Hydroxytoluene (BHT): Another widely used radical scavenger.
-
-
The optimal concentration of the inhibitor should be determined empirically for your specific system, as high concentrations can interfere with the desired photo-initiated crosslinking.
-
-
Reagent Purity and Storage:
-
Use high-purity reagents and solvents to minimize contamination with metal ions and peroxides.
-
Store thiol-containing and norbornene-functionalized reagents under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (typically -20°C for long-term storage) to prevent oxidation and degradation.[4] Equilibrate reagents to room temperature before opening to prevent moisture condensation.[4]
-
Issue 2: Inconsistent Gelation Times and Incomplete Crosslinking
Question: I am observing significant variability in the gelation time of my hydrogels, and sometimes the crosslinking appears incomplete, resulting in weak gels. What could be the reasons for this?
Answer:
Inconsistent gelation and incomplete crosslinking can stem from several factors that affect the kinetics and efficiency of the thiol-ene reaction.
Troubleshooting Steps:
-
Stoichiometry of Thiol and Norbornene Groups:
-
Ensure a 1:1 molar ratio of thiol to norbornene functional groups for optimal crosslinking. An imbalance can lead to unreacted functional groups and a less crosslinked network.
-
-
Oxygen Inhibition:
-
While the thiol-ene reaction is known to be less sensitive to oxygen inhibition compared to other radical polymerizations, high concentrations of dissolved oxygen can still have an impact.[8] For highly consistent results, particularly with slow-gelling systems, consider de-gassing your solutions by bubbling with nitrogen or argon before mixing.
-
-
Side Reactions:
-
Disulfide Bond Formation: Thiol groups can oxidize to form disulfide bonds, especially in the presence of oxygen and at neutral to basic pH. This reduces the concentration of available thiols for the thiol-ene reaction. The use of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can prevent disulfide formation, but be aware that TCEP itself can sometimes promote spontaneous thiol-norbornene crosslinking.[9][10] An optimal, low concentration of TCEP may be required.[9]
-
Norbornene Homopolymerization: Although the thiol-ene reaction is a step-growth process, some degree of norbornene homopolymerization (a chain-growth reaction) can occur, especially at high photoinitiator concentrations or in the absence of sufficient thiols.[11][12] This can lead to a more heterogeneous network.[11][12]
-
-
Initiator Concentration and Light Intensity:
-
Ensure that the photoinitiator concentration and the intensity of the UV light source are consistent across experiments. Variations in these parameters will directly affect the rate of radical generation and thus the gelation kinetics.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of spontaneous thiol-norbornene crosslinking?
A1: The most commonly accepted mechanism is a Fenton-like reaction.[1][2][3][4][5][6][7] This involves the reaction of trace amounts of iron(II) ions with hydrogen peroxide in an acidic environment to produce hydroxyl radicals (•OH). These highly reactive radicals can then abstract a hydrogen atom from a thiol (R-SH) to generate a thiyl radical (R-S•). The thiyl radical then initiates the radical-mediated thiol-ene reaction with a norbornene group, leading to crosslinking.
Q2: How does pH affect the rate of spontaneous gelation?
A2: Spontaneous gelation is significantly accelerated at acidic pH and suppressed at neutral to basic pH.[1] This is because the Fenton reaction, which generates the initiating radicals, is more efficient under acidic conditions.
Q3: Can I use any radical inhibitor to prevent spontaneous crosslinking?
A3: While various radical inhibitors can be effective, it is crucial to choose one that does not interfere with your intended crosslinking reaction (e.g., photo-initiation). Hydroquinone and BHT are common choices. You will need to optimize the concentration to prevent spontaneous gelation without overly inhibiting the desired reaction.
Q4: What are the best practices for storing my norbornene-functionalized polymers and thiol crosslinkers?
A4: To maintain their reactivity and prevent degradation, store these reagents under an inert atmosphere (argon or nitrogen) to minimize oxidation.[4] For long-term storage, keep them at -20°C or below.[4] Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze functional groups or introduce contaminants.[4]
Q5: How can I monitor the extent of the thiol-norbornene reaction?
A5: The progress of the reaction can be monitored using several techniques:
-
Rheology: This is a common method to determine the gel point, which is the time at which the storage modulus (G') exceeds the loss modulus (G'').[13]
-
¹H NMR Spectroscopy: By monitoring the disappearance of the characteristic alkene proton peaks of the norbornene group (typically around 6.2 ppm) and the appearance of new thioether peaks, the conversion of the reaction can be quantified.[14]
Data Presentation
Table 1: Effect of pH on Spontaneous Gelation Time
| pH | Gelation Time (minutes) |
| 5.0 | ~20 |
| 6.0 | ~40 |
| 7.0 | ~80 |
| 8.5 | No gelation observed |
Data synthesized from graphical representations in "Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels" for NorCMC hydrogels at 37°C.[13]
Table 2: Effect of Added Iron(II) on Spontaneous Gelation Time
| Added Fe²⁺ (ppm) | Gelation Time (minutes) |
| 0 | > 90 |
| 1 | ~50 |
| 10 | ~25 |
Data synthesized from graphical representations in "Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels" for cCMC hydrogels at pH 6 and 37°C.[13]
Experimental Protocols
Protocol 1: Preparation of Norbornene-Functionalized Carboxymethyl Cellulose (NorCMC) Hydrogel
-
Dissolution: Prepare a 4 wt% solution of NorCMC by dissolving the polymer in phosphate-buffered saline (PBS).
-
pH Adjustment: Adjust the pH of the solution to the desired level (e.g., neutral for preventing spontaneous gelation, or acidic for studying it) using 1 M NaOH or 1 M HCl.
-
Addition of Crosslinker: Add a 1 M stock solution of dithiothreitol (B142953) (DTT) in PBS to achieve a 1:1 molar ratio of thiol to norbornene groups.
-
Mixing: Vortex the mixture for approximately 20 seconds to ensure homogeneity.
-
Degassing: Centrifuge the solution for 1-2 minutes to remove any air bubbles.
-
Incubation/Initiation:
-
For studying spontaneous gelation, incubate the solution at 37°C and monitor for gel formation.
-
For controlled photo-crosslinking, add a suitable photoinitiator (e.g., LAP or Irgacure 2959) and expose the solution to UV light of the appropriate wavelength and intensity.
-
Protocol 2: Monitoring Gelation by Rheology
-
Instrument Setup: Use a rheometer with a temperature-controlled Peltier plate, set to 37°C. Use a parallel plate geometry (e.g., 20 mm diameter).
-
Sample Loading: Immediately after preparing the pre-hydrogel solution (as in Protocol 1), pipette approximately 620 µL of the solution onto the center of the Peltier plate.
-
Gap Setting: Lower the upper plate to the desired gap (e.g., 1000 µm).
-
Measurement Parameters:
-
Mode: Time sweep oscillation.
-
Frequency: 1 Hz.
-
Strain: 0.5% (ensure this is within the linear viscoelastic region for your material).
-
-
Data Acquisition: Start the measurement immediately and record the storage modulus (G') and loss modulus (G'') over time. The gelation time is determined as the point where the G' and G'' curves intersect.[13]
Protocol 3: Monitoring Reaction Conversion by ¹H NMR Spectroscopy
-
Sample Preparation:
-
At various time points during the reaction, take an aliquot of the reaction mixture.
-
Dilute the aliquot in deuterium (B1214612) oxide (D₂O).
-
Add a known amount of an internal standard (e.g., trimethylsilyl (B98337) propanoic acid - TSPA) for quantitative analysis.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the norbornene protons (around 6.2 ppm).
-
Integrate the peak of the internal standard.
-
The conversion can be calculated by comparing the integral of the norbornene peaks at different time points to the integral at time zero, normalized to the internal standard.
-
Mandatory Visualization
Caption: Mechanism of spontaneous thiol-norbornene crosslinking via a Fenton-like reaction.
References
- 1. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Renewable Hydrogels From Norbornene-Functionalized Carboxymethyl Cellu . . ." by Thomas McOscar [digitalcommons.library.umaine.edu]
- 5. Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels - Advanced Structures & Composites Center - University of Maine [composites.umaine.edu]
- 6. Understanding Spontaneous Thiol-Norbornene Hydrogel Gelation - Advanced Structures & Composites Center - University of Maine [composites.umaine.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Norbornene-modified poly(glycerol sebacate) as a photocurable and biodegradable elastomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Gelatin based dynamic hydrogels via thiol–norbornene reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Challenges in scaling up Norbornene-methyl-NHS bioconjugation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up norbornene-methyl-NHS bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound bioconjugation reactions?
A1: Scaling up this compound bioconjugation reactions introduces several challenges that are often negligible at the bench scale. The primary hurdles include:
-
Maintaining Homogeneity: Ensuring consistent mixing and uniform temperature distribution in larger reaction volumes is critical to prevent localized high concentrations of reagents, which can lead to aggregation and non-specific modifications.[1][2]
-
Increased Impact of Side Reactions: The hydrolysis of the NHS ester becomes more significant with longer reaction times and potential pH fluctuations during large-scale operations, reducing conjugation efficiency.[3][4][5]
-
Protein Aggregation: Increased protein concentrations and the introduction of hydrophobic norbornene moieties can enhance the propensity for aggregation, which is a major challenge in large-scale biopharmaceutical production.[1][6][7]
-
Purification and Downstream Processing: Removing unreacted reagents, byproducts, and aggregates from large volumes of conjugate solution requires scalable and efficient purification methods, such as tangential flow filtration (TFF) and chromatography.[8][9][10]
-
Process Control and Monitoring: Maintaining tight control over critical process parameters like pH, temperature, and stoichiometry is more complex at a larger scale and often requires in-process monitoring.[2][11]
Q2: How does the stability of the this compound ester impact scale-up?
A2: The stability of the this compound ester is a critical factor. The NHS ester is susceptible to hydrolysis, a competing reaction with the desired amidation of primary amines on the biomolecule.[3][5][12] At a larger scale, factors that accelerate hydrolysis, such as longer reaction and processing times, and potential difficulties in maintaining a consistent optimal pH, become more pronounced.[2][13] This can lead to a significant reduction in the yield of the desired bioconjugate. It is crucial to use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before addition to the reaction mixture.[14]
Q3: What is the optimal pH for scaling up this bioconjugation, and how should it be controlled?
A3: The optimal pH for NHS ester reactions is a compromise between maximizing the nucleophilicity of primary amines (deprotonated state) and minimizing the rate of NHS ester hydrolysis.[4][15] A pH range of 7.2 to 8.5 is generally recommended.[16] For large-scale reactions, robust pH control is essential. This can be achieved through the use of appropriate buffer systems with sufficient buffering capacity and in-line pH monitoring and automated titration systems to maintain the setpoint.[2]
Q4: What are the key considerations for purification at a larger scale?
A4: Scalable purification strategies are paramount. While laboratory-scale purifications might rely on standard size-exclusion or affinity chromatography, these may not be economically or practically feasible for large volumes.[10] Tangential Flow Filtration (TFF) is often employed for buffer exchange and removal of small molecule impurities.[8] For chromatographic purification, method development should focus on robust and scalable techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) to remove aggregates and unreacted biomolecules.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | NHS Ester Hydrolysis: Prolonged reaction time, pH excursions to the alkaline side.[3][4] | - Shorten the reaction time as much as possible. - Maintain strict pH control within the optimal range (7.2-8.5).[16] - Use freshly prepared, anhydrous solutions of the this compound ester.[14] |
| Suboptimal Stoichiometry: Insufficient molar excess of the NHS ester. | - Empirically determine the optimal molar excess of the NHS ester at a smaller scale before scaling up. A 5-20 fold molar excess is a common starting point.[16] | |
| Poor Mixing: Inefficient mixing leading to localized depletion of the NHS ester.[17] | - Implement and validate a scalable mixing strategy (e.g., appropriate impeller design and agitation speed for the reaction vessel). | |
| Protein Aggregation | High Protein Concentration: Increased intermolecular interactions.[7][18] | - Optimize the protein concentration. If high concentrations are necessary, consider adding stabilizing excipients. |
| Hydrophobicity of Norbornene: The introduction of the hydrophobic norbornene moiety can promote aggregation.[1][6] | - Include stabilizing excipients in the reaction buffer, such as arginine (50-100 mM) or non-ionic surfactants (e.g., Polysorbate 20 at 0.01-0.1%).[16] | |
| Localized High Reagent Concentration: "Dumping" the NHS ester solution into the protein solution.[16] | - Add the dissolved NHS ester solution slowly and with controlled, gentle mixing to the protein solution.[16] | |
| Incorrect pH: Reaction pH close to the protein's isoelectric point (pI).[6][18] | - Adjust the reaction buffer pH to be at least one unit away from the protein's pI. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Reaction Conditions: Fluctuations in temperature, pH, or reaction time between batches.[2] | - Implement strict process controls with in-process monitoring to ensure batch-to-batch consistency.[11] |
| Heterogeneity of Starting Material: Inconsistent number of accessible primary amines on the biomolecule. | - Ensure consistent production and purification of the starting biomolecule to minimize batch-to-batch variability. | |
| Difficult Purification | Presence of High Molecular Weight Aggregates: Aggregates co-eluting with the desired conjugate.[1] | - Optimize the conjugation reaction to minimize aggregate formation. - Develop a robust chromatographic purification step (e.g., HIC or IEX) specifically designed to resolve the conjugate from aggregates.[9] |
| Incomplete Removal of Unreacted Reagents: Inefficient buffer exchange or chromatography. | - For removal of small molecules, utilize TFF with an appropriate membrane cutoff and sufficient diavolumes. - Optimize the size-exclusion chromatography conditions for efficient separation. |
Quantitative Data Summary
Table 1: Impact of pH on NHS Ester Hydrolysis and Amine Reactivity
| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Recommendation for Scale-up |
| < 7.0 | Low (amines are protonated) | Slow | Not recommended due to slow reaction with the target biomolecule. |
| 7.2 - 8.0 | Good | Moderate | Optimal range for balancing reactivity and stability.[15][16] |
| > 8.5 | High | High | Increased risk of hydrolysis leading to lower yield; may be suitable for very rapid reactions but requires tight control.[3] |
Table 2: Recommended Molar Excess of this compound Ester
| Scale | Recommended Molar Excess | Considerations |
| Bench-scale (mg) | 5 - 20 fold | Easy to handle; optimization of the ideal ratio is recommended.[16] |
| Pilot-scale (g) | 3 - 10 fold | Balance between driving the reaction to completion and minimizing the burden of removing excess reagent. |
| Production-scale (kg) | 1.5 - 5 fold | Cost of goods and purification efficiency become major factors. Precise control of stoichiometry is critical. |
Experimental Protocols
Protocol 1: Scaled-up this compound Bioconjugation
Objective: To conjugate a this compound ester to a protein at a larger scale.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction vessel with controlled temperature and agitation.
-
pH meter and titration equipment for pH adjustment.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., TFF system, chromatography skid).
Procedure:
-
Preparation:
-
Bring the protein solution to the desired reaction concentration (e.g., 5-10 mg/mL) and temperature (e.g., 4-25 °C) in the reaction vessel.
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine).
-
Adjust the pH of the protein solution to the target range (7.2-8.5) using a suitable base (e.g., 1 M NaOH) with gentle mixing.
-
-
NHS Ester Preparation:
-
Immediately prior to use, dissolve the this compound ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Slowly add the calculated volume of the dissolved NHS ester to the protein solution with controlled, continuous mixing. The addition should be done subsurface if possible to ensure rapid dispersion.
-
Monitor and maintain the pH of the reaction mixture throughout the incubation period. Adjust as necessary.
-
Incubate the reaction for the predetermined optimal time (e.g., 1-2 hours) at the set temperature.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the bioconjugate from unreacted small molecules, byproducts, and quenching reagent using a pre-equilibrated TFF system or size-exclusion chromatography column.
-
If necessary, further purify the conjugate to remove aggregates using an appropriate chromatography method (e.g., IEX, HIC).
-
-
Analysis:
-
Characterize the final bioconjugate for purity, concentration, degree of labeling (e.g., via UV-Vis spectroscopy or mass spectrometry), and aggregate content (e.g., via SEC-MALS).
-
Visualizations
Caption: Workflow for scaled-up this compound bioconjugation.
Caption: Troubleshooting logic for low bioconjugation yield.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 8. abzena.com [abzena.com]
- 9. Bioconjugation Process Development [wuxixdc.com]
- 10. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 12. N-Hydroxysuccinimide active ester [schem.jp]
- 13. lumiprobe.com [lumiprobe.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Modeling large-scale bioreactors with diffusion equations. Part I: Predicting axial dispersion coefficient and mixing times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
The Need for Speed: A Comparative Guide to Dienophile Reactivity in Tetrazine Ligations
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and dienophiles offers a powerful tool for bioconjugation, imaging, and therapeutic applications. The choice of dienophile is paramount, as it dictates the kinetics of the ligation, which can be the difference between experimental success and failure. This guide provides an objective comparison of the reaction kinetics of norbornene and other common dienophiles with tetrazines, supported by experimental data, to inform the selection of the most appropriate reagents for specific research needs.
The IEDDA reaction is a cornerstone of modern chemical biology due to its rapid, selective, and catalyst-free nature.[1] This cycloaddition involves an electron-deficient tetrazine and an electron-rich dienophile, leading to the formation of a stable dihydropyridazine (B8628806) product with the concomitant release of nitrogen gas.[2] The reaction rate, quantified by the second-order rate constant (k₂), is a critical parameter, with higher values indicating a faster and more efficient ligation, particularly at the low concentrations typical of biological systems.[3]
Comparative Analysis of Dienophile Reaction Kinetics
The reactivity of a dienophile in the IEDDA reaction is heavily influenced by factors such as ring strain and the electronic nature of its substituents. Strained alkenes and alkynes exhibit significantly enhanced reaction rates. The following table summarizes the second-order rate constants for the reaction of various dienophiles with commonly used tetrazines, providing a quantitative basis for comparison.
| Dienophile | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 0.21 | Methanol |
| exo-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~0.6 (3x faster than endo) | Not specified |
| Norbornene | 3-(p-benzylaminocarbonyl)phenyl-6-phenyl-1,2,4,5-tetrazine | 0.04 | DMSO |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | 9:1 Methanol/Water |
| trans-Cyclooctene (TCO) | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 26,000 | PBS, 37°C |
| (E)-bicyclo[6.1.0]non-4-ene (cis-fused) | 3,6-di-(2-pyridyl)-s-tetrazine | 22,000 | Methanol, 25°C |
| Bicyclononyne (BCN) | (S)-2-amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid | 437 | Not specified |
| Bicyclononyne (BCN) | (S)-2-amino-3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid | 1.45 | Not specified |
| Cyclooctyne | 3,6-diphenyl-1,2,4,5-tetrazine | 0.0025 | Dichloromethane |
| Methylcyclopropene | 3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine | 12 | Acetonitrile |
Key Observations:
-
Strained Alkenes Dominate: trans-Cyclooctene (TCO) and its derivatives exhibit exceptionally high reaction rates, often orders of magnitude faster than less strained dienophiles like norbornene.[4][5] This makes TCO a preferred choice for applications requiring rapid conjugation at low concentrations.
-
Norbornene Stereochemistry Matters: The stereochemistry of substituents on the norbornene ring significantly impacts reactivity. exo-substituted norbornenes react approximately three times faster than their endo counterparts.[6]
-
Alkynes as a Versatile Alternative: Strained alkynes, such as bicyclononyne (BCN), also display rapid kinetics, though generally slower than the most reactive TCO derivatives.[7][8] Cyclooctynes, while less reactive than TCO and BCN, still offer a viable option for certain applications.
-
Tetrazine Substituents Play a Key Role: The electronic properties of the substituents on the tetrazine ring also modulate the reaction rate. Electron-withdrawing groups on the tetrazine generally increase the reaction speed.
Experimental Methodologies
The determination of second-order rate constants for these rapid reactions is typically performed using stopped-flow spectrophotometry. This technique allows for the rapid mixing of two reactant solutions and the immediate monitoring of the reaction progress by observing the change in absorbance of the tetrazine chromophore.
Detailed Protocol for Stopped-Flow Kinetic Analysis
1. Reagent Preparation:
-
Stock Solutions: Prepare concentrated stock solutions of the tetrazine and dienophile in a suitable organic solvent (e.g., DMSO or DMF).
-
Working Solutions: On the day of the experiment, dilute the stock solutions to the desired concentrations in the reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). For pseudo-first-order conditions, the concentration of the dienophile should be at least 10-fold higher than the tetrazine concentration.
-
Concentration Verification: Accurately determine the concentration of the tetrazine stock solution by measuring its absorbance at its λmax (typically 510-540 nm) and using the Beer-Lambert law. The molar extinction coefficient of the specific tetrazine derivative should be known.
2. Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and dienophile working solutions into separate syringes of the instrument.
-
Prime the syringes to remove any air bubbles and ensure the flow lines are filled with the correct solutions.
3. Data Acquisition:
-
Initiate the instrument to rapidly mix the two solutions.
-
Monitor the decrease in the absorbance of the tetrazine at its λmax over time. The data acquisition system will record the absorbance decay trace.
-
Perform multiple (at least three) replicate runs for each dienophile concentration.
4. Data Analysis:
-
Fit the absorbance decay data from each run to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). The equation for this fit is typically: A(t) = A₀ * exp(-k_obs * t) + C where A(t) is the absorbance at time t, A₀ is the initial absorbance, and C is the final absorbance.
-
Plot the obtained k_obs values against the corresponding concentrations of the dienophile (which was in excess).
-
The second-order rate constant (k₂) is determined from the slope of the linear fit of this plot, according to the equation: k_obs = k₂ * [Dienophile] + intercept
Visualizing the Reaction and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the IEDDA reaction mechanism and a typical experimental workflow for comparing dienophile reactivity.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
A Head-to-Head Comparison: Norbornene-methyl-NHS Outperforms Traditional SMCC in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. While traditional crosslinkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) have been the workhorses of bioconjugation for decades, a new generation of reagents is emerging. Among these, Norbornene-methyl-NHS, a key component of the bioorthogonal tetrazine-norbornene click chemistry system, offers significant advantages in terms of reaction speed, efficiency, and stability, paving the way for more robust and precisely engineered biotherapeutics.
This guide provides an objective, data-driven comparison of this compound and SMCC, offering insights into their respective mechanisms, performance characteristics, and experimental workflows.
Executive Summary: this compound vs. SMCC
| Feature | This compound (with Tetrazine) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Reaction Chemistry | Inverse electron-demand Diels-Alder (IEDDA) "Click Chemistry" | NHS ester-amine & Maleimide-thiol coupling |
| Reaction Speed | Extremely rapid (seconds to minutes) | Slower (minutes to hours) |
| Specificity & Bioorthogonality | High: Reacts specifically with tetrazine, avoiding off-target reactions with biological functional groups. | Moderate: Potential for off-target reactions with other nucleophiles and disulfide exchange. |
| Stability of Linkage | High: Forms a stable dihydropyridazine (B8628806) linkage. | Moderate: Thioether bond is generally stable, but maleimide (B117702) can undergo hydrolysis and retro-Michael addition.[1][2][3] |
| Control over Conjugation | High: Enables precise control over the site and stoichiometry of conjugation. | Moderate: Can lead to heterogeneous products with varying drug-to-antibody ratios (DAR). |
| Reaction Conditions | Mild, physiological conditions (pH 7.4) | Requires specific pH ranges for NHS ester (7-9) and maleimide (6.5-7.5) reactions. |
Unveiling the Mechanisms: A Tale of Two Chemistries
The fundamental difference between this compound and SMCC lies in their chemical reactivity. SMCC employs a two-step process involving the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (like lysine (B10760008) residues on an antibody) and a maleimide group with sulfhydryl groups (thiols).[4][5] In contrast, this compound introduces a norbornene moiety that undergoes a highly specific and rapid "click" reaction with a tetrazine-functionalized molecule.[6]
SMCC: The Traditional Two-Step
The SMCC crosslinking process is a sequential, two-step reaction:
-
Amine Reaction (Activation): The NHS ester of SMCC reacts with primary amines on the first molecule (e.g., an antibody) at a pH of 7.0-9.0 to form a stable amide bond. This step results in a maleimide-activated molecule.[4][5]
-
Sulfhydryl Reaction (Conjugation): The maleimide group of the activated molecule then reacts with a free sulfhydryl group on the second molecule (e.g., a drug-linker) at a pH of 6.5-7.5 to form a stable thioether bond.[4][5]
References
- 1. Comparison of quaternary ammonium-based linkers for antibody-drug conjugates based on camptothecin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Norbornene-Methyl-NHS Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise and efficient confirmation of biomolecular conjugation is a critical step in the development of novel therapeutics and diagnostics. The use of Norbornene-methyl-NHS ester for introducing a norbornene moiety onto a protein or antibody provides a powerful tool for subsequent bioorthogonal reactions. This guide offers an objective comparison of mass spectrometry and alternative analytical methods for validating this specific conjugation, supported by experimental data and detailed protocols.
The successful conjugation of this compound to primary amines (N-terminus or lysine (B10760008) residues) on a protein is the foundational step for many advanced bioconjugation strategies. Verifying the success of this reaction and characterizing the resulting conjugate is paramount. While mass spectrometry (MS) stands out for its ability to provide precise mass information, other techniques such as Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) offer valuable, often complementary, insights into the conjugation efficiency and product homogeneity.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for validating this compound conjugation depends on the specific information required, the nature of the bioconjugate, and the available instrumentation. The following table summarizes the key performance metrics of mass spectrometry and its common alternatives.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement of the conjugate, determination of the degree of labeling, and identification of conjugation sites.[1][2] | Separation of conjugate species based on hydrophobicity, useful for determining the distribution of different degrees of labeling.[3][4] | Separation of molecules based on hydrodynamic radius, effective for removing unconjugated small molecules and detecting aggregation.[5] | Estimation of molecular weight and assessment of conjugation success through a molecular weight shift.[1] |
| Resolution | High to very high | Medium to high | Low to medium | Low |
| Throughput | Low to medium | Medium | High | High |
| Sample Requirement | Low (µg) | Medium (µg to mg) | Medium (µg to mg) | Low (µg) |
| Denaturing/Native | Can be either | Native | Native | Denaturing |
| Key Advantage | Unambiguous confirmation of covalent modification and site of conjugation.[2] | Provides information on the heterogeneity of the conjugated product.[4] | Simple and robust method for purification and detection of aggregates.[5] | Widely accessible and provides a quick visual confirmation of conjugation.[1] |
| Key Limitation | Can be complex to interpret for heterogeneous mixtures; high salt content from buffers can interfere with analysis.[3] | Does not provide direct mass information. | Low resolution for species with similar sizes.[5] | Provides only an estimation of molecular weight; resolution may not be sufficient to distinguish small mass changes. |
Mass Spectrometry Analysis
Mass spectrometry is the gold standard for confirming covalent modifications on proteins due to its high precision and sensitivity. For this compound conjugation, MS can definitively confirm the addition of the norbornene moiety by detecting the corresponding mass shift.
Experimental Example: In a study involving the site-specific incorporation of a norbornene-containing amino acid into the protein sfGFP, ESI-MS was used to confirm the subsequent bioconjugation. The unconjugated protein had an expected mass of 27,977.5 Da, and the observed mass was 27,975.5 ± 1.5 Da.[1] After conjugation with a tetrazine-dye, the expected mass of the conjugate was 28,784.4 Da, and the observed mass was 28,783.0 ± 1.5 Da, confirming the successful reaction.[1]
Experimental Protocol: LC-MS for Intact Protein Analysis
-
Sample Preparation:
-
Prepare the protein solution at a concentration of 5-20 mg/mL in a non-amine containing buffer, such as 0.1 M sodium bicarbonate (pH 8-9) or phosphate-buffered saline (PBS, pH 7.4).[6]
-
Dissolve the this compound ester in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[7]
-
Add the NHS ester solution to the protein solution at a desired molar excess (e.g., 10-20 fold).[8]
-
Incubate the reaction for 1-4 hours at room temperature or on ice.[6][7]
-
Quench the reaction by adding a primary amine-containing buffer, such as 1 M Tris, to a final concentration of 50-100 mM.[7]
-
Remove excess, unreacted NHS ester and quenching buffer using a desalting column or dialysis.[6]
-
For intact mass analysis, the sample may be deglycosylated using PNGase F to reduce heterogeneity.[9]
-
-
LC-MS/MS System:
-
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.[11]
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: UV absorbance at 280 nm and mass spectrometry.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the intact protein.
-
Compare the mass of the conjugated protein to the unconjugated protein to confirm the mass addition corresponding to the this compound moiety.
-
Mass Spectrometry Workflow for Conjugation Analysis
Alternative Confirmation Methods
While mass spectrometry provides definitive mass information, other techniques can offer valuable insights into the success and quality of the conjugation reaction.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity under native conditions.[4] The addition of the relatively hydrophobic norbornene moiety to a protein will increase its overall hydrophobicity, leading to a longer retention time on a HIC column. This technique is particularly useful for resolving species with different degrees of labeling.[4]
Experimental Protocol: HIC Analysis
-
HPLC System:
-
An HPLC or UPLC system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).
-
-
HIC Method:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt (e.g., 0-100% B) over 20-30 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the unconjugated and conjugated protein. A shift to a longer retention time indicates successful conjugation.
-
The appearance of multiple peaks can indicate different species with varying degrees of labeling.
-
HIC Workflow for Conjugate Analysis
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. While the addition of a small molecule like this compound will not cause a significant change in the hydrodynamic radius of a large protein, SEC is an excellent method for removing unreacted small molecules and for detecting the presence of aggregates that may have formed during the conjugation process.[5]
Experimental Protocol: SEC Analysis
-
HPLC System:
-
An HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight of the protein.
-
-
SEC Method:
-
Mobile Phase: A physiological buffer such as PBS.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The conjugated protein will elute at a similar retention time as the unconjugated protein.
-
The presence of a peak at a later retention time indicates the successful removal of the small molecule reagent.
-
The appearance of peaks at earlier retention times is indicative of aggregation.
-
SEC Workflow for Purification and Aggregate Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight under denaturing conditions. The addition of one or more this compound molecules to a protein will result in a slight increase in its molecular weight, which can be visualized as a shift in the band position on the gel compared to the unconjugated protein.[1]
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation:
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Blue.
-
Image the gel and compare the band positions of the unconjugated and conjugated protein samples.
-
-
Data Analysis:
-
A slight upward shift in the band for the conjugated sample relative to the unconjugated sample indicates a successful increase in molecular weight.
-
SDS-PAGE Workflow for Conjugation Confirmation
Conclusion
The confirmation of this compound conjugation is a multi-faceted analytical challenge. Mass spectrometry provides the most definitive and detailed characterization by directly measuring the mass of the conjugate. However, a comprehensive understanding of the conjugation reaction is often best achieved by employing a combination of techniques. HIC can provide valuable information on the heterogeneity of the product, while SEC is crucial for purification and assessing aggregation. SDS-PAGE offers a rapid and accessible method for initial confirmation of conjugation. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of their Norbornene-modified bioconjugates.
References
- 1. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometric and Functional Aspects of Drug-Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. broadpharm.com [broadpharm.com]
- 9. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to HPLC Methods for Assessing the Purity of Norbornene-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of norbornene moieties into peptides has become a pivotal strategy in bioconjugation, drug delivery, and materials science. Ensuring the purity of these modified peptides is critical for the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of norbornene-labeled peptides, supported by established experimental principles.
The Chromatographic Challenge of Norbornene-Labeled Peptides
The addition of a norbornene group significantly increases the hydrophobicity of a peptide.[1] This alteration is the primary factor influencing its behavior in Reverse-Phase HPLC (RP-HPLC), the most common mode of chromatography for peptide analysis.[2][3][4] The increased hydrophobicity leads to longer retention times on RP-HPLC columns compared to their unlabeled counterparts. Consequently, standard HPLC methods may require adjustments to achieve optimal separation of the labeled peptide from impurities such as unlabeled precursors, deletion sequences, or products of side reactions.
Comparison of HPLC and UPLC for Purity Analysis
Both HPLC and UPLC are powerful techniques for peptide purity analysis, with the choice between them often depending on the specific requirements for resolution, speed, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Lower | Significantly Higher |
| Resolution | Good | Excellent, with sharper and narrower peaks[5] |
| Analysis Time | Longer | Shorter run times[5][6] |
| Sensitivity | Good | Higher, due to narrower peaks and reduced band broadening[5][7] |
| Solvent Consumption | Higher | Lower |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
| Best Suited For | Routine purity analysis, well-separated impurities | Complex mixtures, closely eluting impurities, high-throughput screening |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a norbornene-labeled peptide using HPLC or UPLC is outlined below. This process ensures accurate and reproducible results.
Experimental workflow for HPLC/UPLC purity analysis.
Detailed Experimental Protocols
Below are recommended starting protocols for HPLC and UPLC analysis of norbornene-labeled peptides. These should be optimized for each specific peptide.
Standard HPLC Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes. This may need to be adjusted to a shallower gradient to improve the resolution of closely eluting impurities.[8]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 214-220 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 1 mg/mL.[2]
High-Resolution UPLC Protocol
-
Instrumentation: UPLC system with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer.
-
Column: C18 reverse-phase column suitable for UPLC pressures (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in water (more MS-friendly than TFA).
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 70% B over a shorter timeframe, for example, 5-10 minutes. The gradient should be optimized to ensure separation of the main peak from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV absorbance at 214-220 nm and/or mass spectrometry.
-
Injection Volume: 2-5 µL.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A at a concentration of 0.5-1 mg/mL.
Data Presentation and Interpretation
The purity of the norbornene-labeled peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For regulatory submissions or in-depth characterization, coupling the HPLC or UPLC system to a mass spectrometer is highly recommended.[9] This allows for the confirmation of the molecular weight of the main peak and the identification of impurities based on their mass-to-charge ratio.
Conclusion
Both HPLC and UPLC are indispensable tools for assessing the purity of norbornene-labeled peptides. While standard HPLC provides a robust and cost-effective solution for routine analysis, UPLC offers significant advantages in terms of resolution, speed, and sensitivity, making it the preferred method for complex samples and high-throughput applications.[5][6][7] The increased hydrophobicity imparted by the norbornene moiety necessitates careful optimization of the chromatographic conditions, particularly the elution gradient, to ensure accurate and reliable purity determination. The integration of mass spectrometry provides an orthogonal detection method that is invaluable for the confident identification of the target peptide and any related impurities.
References
- 1. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Protein Labeling with Norbornene-methyl-NHS: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and reproducible bioconjugation, accurately quantifying the degree of labeling (DoL) is a critical step. This guide provides a comprehensive overview of methods to quantify the extent of protein modification using Norbornene-methyl-NHS and compares its performance with other common amine-reactive labeling reagents.
This compound is a popular reagent for introducing a norbornene moiety onto proteins and other biomolecules. This norbornene group serves as a reactive handle for subsequent bioorthogonal "click" chemistry reactions, most notably with tetrazine partners in an inverse-electron-demand Diels-Alder cycloaddition. This two-step approach offers high specificity and efficiency in bioconjugation. However, to ensure optimal performance and reproducibility of downstream applications, it is essential to first determine the average number of norbornene molecules incorporated per protein molecule.
Methods for Quantifying the Degree of Labeling
Several analytical techniques can be employed to determine the DoL of this compound labeled proteins. The choice of method often depends on the available instrumentation, the desired accuracy, and whether the quantification is performed before or after the subsequent click chemistry reaction with a reporter molecule.
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful and direct method for determining the DoL. By measuring the mass of the protein before and after labeling, the number of attached norbornene groups can be calculated.
Principle: The mass of the protein will increase with each covalently attached this compound molecule. The mass shift corresponds to the molecular weight of the norbornene moiety minus the leaving group (N-hydroxysuccinimide).
Advantages:
-
Direct Measurement: Provides a direct measurement of the mass change, allowing for precise calculation of the DoL.
-
High Resolution: Can often resolve different labeled species, providing information on the distribution of labeling.
-
No Reporter Needed: Can be used to quantify the norbornene label directly, before any subsequent click reaction.
Disadvantages:
-
Requires Specialized Equipment: Access to a mass spectrometer is necessary.
-
Sample Preparation: Requires sample cleanup and specific matrix preparation.[1]
-
Data Analysis: Can be complex, especially for heterogeneous glycoproteins or proteins with other post-translational modifications.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a more accessible method for DoL determination but typically requires the norbornene-labeled protein to be reacted with a chromophoric or fluorophoric tetrazine reporter molecule.
Principle: This method relies on the Beer-Lambert law. The absorbance of the protein is measured at 280 nm, and the absorbance of the attached reporter dye is measured at its maximum absorbance wavelength (λmax). By knowing the extinction coefficients of the protein and the dye, their respective concentrations can be determined, and the DoL calculated.[2][3][4]
Advantages:
-
Widely Available: Spectrophotometers are common in most research laboratories.
-
Simple and Rapid: The measurement itself is quick and straightforward.
Disadvantages:
-
Indirect Measurement: Quantifies the reporter molecule, not the norbornene directly. Assumes a 1:1 reaction between the norbornene and the tetrazine reporter.
-
Requires a Reporter: A tetrazine-functionalized dye or chromophore is necessary.
-
Correction Factor Needed: The absorbance of the dye at 280 nm must be accounted for to accurately determine the protein concentration.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the labeled protein and can be used to quantify the DoL. However, it is a highly specialized technique.
Principle: By integrating the signals from the protons of the norbornene moiety and comparing them to the integration of known protein signals, the DoL can be determined. Isotopic labeling of the protein (e.g., with ¹⁵N or ¹³C) is often required for proteins of significant size to simplify the spectra.[5][6][7][8]
Advantages:
-
Provides Structural Information: Can confirm the site of labeling and provide insights into the local environment of the label.
-
Direct Quantification: Can directly quantify the norbornene group.
Disadvantages:
-
Requires Specialized Equipment and Expertise: High-field NMR spectrometers and significant expertise in protein NMR are necessary.
-
High Sample Concentration: Typically requires higher protein concentrations than other methods.[5]
-
Complex Data Analysis: Spectral analysis can be time-consuming and complex.
Comparison of this compound with Alternative Amine-Reactive Reagents
This compound belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used for targeting primary amines (lysine residues and the N-terminus) on proteins.[9][10][11] Several other chemistries are also available for amine modification.
| Reagent Class | Reactive Group | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages | Quantification Methods |
| This compound | NHS ester | Primary amines (Lys, N-terminus) | Amide | Enables bioorthogonal click chemistry, high reaction efficiency with tetrazines.[12] | Two-step labeling process. | MS, UV-Vis (with reporter), NMR |
| Standard NHS Esters | NHS ester | Primary amines (Lys, N-terminus) | Amide | Well-established chemistry, high reactivity, stable amide bond.[11][] | Susceptible to hydrolysis at high pH, potential for heterogeneity.[14][15] | MS, UV-Vis (with reporter) |
| Sulfo-NHS Esters | Sulfo-NHS ester | Primary amines (Lys, N-terminus) | Amide | Increased water solubility, membrane impermeant for cell surface labeling.[14][16] | Similar hydrolysis susceptibility to NHS esters. | MS, UV-Vis (with reporter) |
| Maleimides | Maleimide | Thiols (Cys) | Thioether | Highly specific for cysteines, stable bond. | Requires free cysteine residues which are less abundant than lysines. Maleimide ring can undergo hydrolysis. | MS, UV-Vis (with reporter) |
| Isothiocyanates | Isothiocyanate | Primary amines (Lys, N-terminus), Thiols (Cys) | Thiourea, Dithiocarbamate | Can target both amines and thiols depending on pH.[17] | Thiourea bond can be less stable than an amide bond. Higher pH required for amine reactivity.[17] | MS, UV-Vis (with reporter) |
Experimental Protocols
Protocol 1: Quantification of Norbornene Labeling by MALDI-TOF Mass Spectrometry
Objective: To determine the average number of norbornene molecules per protein.
Materials:
-
Norbornene-labeled protein
-
Unlabeled protein (control)
-
MALDI target plate
-
MALDI matrix solution (e.g., sinapinic acid for proteins)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the unlabeled protein at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the norbornene-labeled protein at a similar concentration.
-
Desalt both protein solutions using a suitable method (e.g., dialysis or gel filtration) to remove excess labeling reagent and buffer salts.
-
-
MALDI Plate Spotting:
-
Mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the MALDI matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the unlabeled protein to determine its average molecular weight.
-
Acquire the mass spectrum of the norbornene-labeled protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the labeled protein from its mass spectrum.
-
Calculate the mass difference between the labeled and unlabeled protein.
-
Calculate the Degree of Labeling (DoL) using the following formula: DoL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / (Molecular Weight of Norbornene-methyl moiety) (Note: The molecular weight of the incorporated moiety is that of this compound minus the NHS leaving group).
-
Protocol 2: Quantification of Labeling via UV-Vis Spectrophotometry (Post-Click Reaction)
Objective: To determine the DoL after reacting the norbornene-labeled protein with a tetrazine-dye.
Materials:
-
Norbornene-labeled protein
-
Tetrazine-functionalized dye with known extinction coefficient
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer for protein solution
Procedure:
-
Click Reaction:
-
React the norbornene-labeled protein with an excess of the tetrazine-dye according to the manufacturer's protocol.
-
Remove the excess, unreacted dye using a desalting column or dialysis.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the λmax of the dye (A_dye).
-
-
Calculations:
-
Calculate the protein concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye
-
Corrected protein absorbance: A_prot = A₂₈₀ - (A_dye × CF)
-
Protein concentration (M): [Protein] = A_prot / (ε_prot × path length) (ε_prot is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate the dye concentration:
-
Dye concentration (M): [Dye] = A_dye / (ε_dye × path length) (ε_dye is the molar extinction coefficient of the dye at its λmax)
-
-
Calculate the Degree of Labeling (DoL):
-
DoL = [Dye] / [Protein]
-
-
Visualizing the Workflow
Caption: Workflow for labeling and quantifying Norbornene-modified proteins.
Signaling Pathway and Logical Relationships
Caption: Decision tree for selecting a DoL quantification method.
References
- 1. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 2. grownextgen.org [grownextgen.org]
- 3. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 5. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Poly(Oxanorbornene)-Protein Conjugates Prepared by Grafting-to ROMP as Alternatives for PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. google.com [google.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. benchchem.com [benchchem.com]
A Comparative Review of Copper-Free Click Chemistry Reagents for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, copper-free click chemistry has emerged as a powerful and indispensable tool, enabling the precise and efficient labeling of biomolecules in their native environments. This guide provides an objective comparison of the performance of key copper-free click chemistry reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tools for their specific applications.
The two dominant copper-free click chemistry reactions are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. SPAAC involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097), while the iEDDA reaction occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). The primary advantage of these methods lies in their bioorthogonality; they proceed efficiently under physiological conditions without the need for cytotoxic copper catalysts, making them ideal for live-cell imaging, proteomics, and the development of therapeutics like antibody-drug conjugates (ADCs).[1][2]
Performance Comparison: Reaction Kinetics
The rate of a bioorthogonal reaction is a critical parameter, particularly in applications involving low reactant concentrations or the need for rapid labeling of dynamic processes. The second-order rate constant (k₂) is a key metric for comparing the kinetics of different reagents.
| Reagent System | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| SPAAC | Dibenzocyclooctyne (DBCO) + Benzyl (B1604629) Azide | ~0.1 - 0.3 | Fast kinetics, widely used, but can be unstable in the presence of thiols.[3] |
| Bicyclo[6.1.0]nonyne (BCN) + Benzyl Azide | ~0.07 | Slower than DBCO with aliphatic azides, but more stable in the presence of thiols.[1] | |
| Bicyclo[6.1.0]nonyne (BCN) + Phenyl Azide | ~0.2 | Exhibits higher reactivity with aromatic azides compared to DBCO.[1] | |
| iEDDA | trans-Cyclooctene (TCO) + Tetrazine | Up to 10⁶ | Exceptionally fast kinetics, often described as the fastest bioorthogonal reaction.[4][5] |
Performance Comparison: Stability
The stability of the reagents and the resulting conjugates is crucial for the reliability and reproducibility of experiments, especially in complex biological environments.
| Reagent | Stability Characteristics |
| DBCO | Generally stable in aqueous buffers but can be prone to degradation in the presence of thiols like glutathione (B108866) and under acidic conditions.[1] |
| BCN | More stable than DBCO in the presence of thiols and reducing agents, making it a better choice for intracellular applications. However, it can also be labile under acidic conditions.[1][6] |
| TCO | Can be susceptible to isomerization to the less reactive cis-isomer, particularly in the presence of thiols and in serum. More reactive variants can exhibit lower stability.[7] |
| Tetrazine | Stability is influenced by substituents; electron-donating groups tend to increase stability but decrease reactivity. Some tetrazines can degrade in aqueous environments.[8][9] |
Experimental Protocols
Detailed methodologies are essential for the successful application and evaluation of copper-free click chemistry reagents.
Protocol 1: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy
This protocol allows for the quantitative determination of the reaction kinetics of SPAAC reactions.
Materials:
-
Cyclooctyne reagent (e.g., DBCO or BCN derivative)
-
Azide reactant (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent. In an NMR tube, mix the cyclooctyne and internal standard.
-
Reaction Initiation: Add a known excess of the azide stock solution to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum and record the start time. Acquire subsequent spectra at regular intervals.
-
Data Analysis:
-
Integrate the signals of a characteristic proton of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
-
Protocol 2: Assessment of Reagent Stability in Biological Media
This protocol provides a framework for evaluating the stability of copper-free click chemistry reagents in conditions mimicking a biological environment.
Materials:
-
Copper-free click chemistry reagent (DBCO, BCN, TCO, or tetrazine derivative)
-
Biological medium (e.g., fetal bovine serum (FBS), cell culture medium, or plasma)
-
Buffer (e.g., PBS, pH 7.4)
-
Analytical instrument (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Prepare a stock solution of the reagent in a suitable solvent (e.g., DMSO).
-
Incubation: Add the reagent stock solution to the pre-warmed biological medium to a final desired concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Sample Processing (if necessary): For complex media like plasma, perform a protein precipitation step (e.g., with acetonitrile) to separate the reagent from proteins. Centrifuge and collect the supernatant.
-
Analysis: Analyze the concentration of the intact reagent in each aliquot using a suitable analytical method. For chromophoric reagents like some tetrazines, the decrease in absorbance at a specific wavelength can be monitored. For other reagents, HPLC or LC-MS is typically used.
-
Data Analysis: Plot the percentage of the remaining reagent against time to determine its stability profile in the biological medium.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex biological processes and experimental procedures.
This workflow illustrates the key stages in the development of an antibody-drug conjugate (ADC) utilizing copper-free click chemistry for the site-specific attachment of a cytotoxic drug to an antibody.[10][11][12]
This diagram outlines the process of labeling cell surface glycans on live cells using SPAAC. Cells are first metabolically engineered to express azide groups on their surface glycans, which are then specifically labeled with a DBCO-functionalized fluorescent probe.[10]
This diagram illustrates how the rapid TCO-tetrazine ligation can be used to study the dynamic process of receptor internalization. A receptor of interest is tagged with TCO, and a tetrazine-fluorophore is added to label the receptor on the cell surface. The trafficking of the fluorescently labeled receptor through endocytic pathways can then be monitored in real-time using live-cell imaging.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. broadpharm.com [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Stability Under Scrutiny: A Comparative Guide to the Linkage Formed by Norbornene-methyl-NHS
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the resulting linkage is a paramount concern. This guide provides a comprehensive comparison of the stability of the amide bond formed by Norbornene-methyl-N-hydroxysuccinimide (NHS) ester with other common bioconjugation chemistries, supported by experimental data and detailed protocols to empower informed decisions in your research.
The covalent bond forged between a molecule and a biomolecule is the linchpin of numerous applications, from antibody-drug conjugates (ADCs) to diagnostic assays. Norbornene-methyl-NHS is a popular reagent that introduces a norbornene moiety onto a biomolecule through a stable amide bond, paving the way for highly efficient and bioorthogonal "click" chemistry reactions with tetrazine partners. While the subsequent tetrazine-norbornene linkage is lauded for its exceptional stability, the integrity of the initial amide bond itself is a critical determinant of overall conjugate stability.
Comparative Stability of Bioconjugation Linkages
The stability of a covalent linkage in a biological environment is influenced by factors such as pH, enzymatic degradation, and the presence of endogenous nucleophiles. The amide bond, formed by the reaction of an NHS ester with a primary amine, is renowned for its robustness under physiological conditions.
| Linkage Chemistry | Reactive Partners | Relative Stability | Key Considerations |
| Amide Bond (from NHS Ester) | NHS Ester + Primary Amine | Very High | Exceptionally stable under physiological conditions with an estimated half-life of years.[1][2] The stability of the amide bond itself is generally not a limiting factor in conjugate design. |
| Thioether Bond (from Maleimide) | Maleimide + Thiol | Moderate to Low | Susceptible to retro-Michael addition and exchange with endogenous thiols like glutathione, leading to premature cleavage in vivo.[3] |
| Triazole Linkage (Click Chemistry) | Azide + Alkyne | Very High | The 1,2,3-triazole ring formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is highly stable and resistant to hydrolysis and enzymatic cleavage. |
| Diels-Alder Cycloadduct (Norbornene-Tetrazine) | Norbornene + Tetrazine | Very High | This bioorthogonal reaction forms an irreversible and stable covalent bond, making it ideal for in vivo applications.[3][4] |
Experimental Protocols
To facilitate a direct comparison of linkage stability, the following detailed experimental protocols are provided.
Protocol 1: Comparative Stability Assessment of Bioconjugates in Serum via HPLC
This protocol outlines a method to compare the stability of different bioconjugates, including one formed with this compound, in a physiologically relevant matrix.
Materials:
-
Bioconjugates of interest (e.g., Protein-Norbornene, Protein-other NHS ester conjugate, Protein-Maleimide)
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C4 or C18 reverse-phase column[1]
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each bioconjugate in PBS.
-
For each bioconjugate, create two sets of samples: one in serum and a control in PBS. Dilute the bioconjugate to a final concentration of 1 mg/mL in both serum and PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation (for serum samples):
-
To the serum aliquots, add three volumes of ice-cold acetonitrile to precipitate serum proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the bioconjugate.
-
-
HPLC Analysis:
-
Analyze the supernatant (for serum samples) and the PBS control samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to ensure separation of the intact bioconjugate from any degradation products (e.g., 5-95% B over 30 minutes).
-
Detection: Monitor the absorbance at a wavelength appropriate for the biomolecule (e.g., 280 nm for proteins) and the conjugated molecule if it has a chromophore.
-
-
Data Analysis:
-
Quantify the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and estimate the half-life of each linkage.
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol enables the identification of cleavage products, providing insights into the degradation mechanism of the bioconjugates.
Materials:
-
Samples from the stability study (Protocol 1)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system[5][6]
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use a similar chromatographic method as in the HPLC analysis, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of TFA).
-
Acquire mass spectra in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions of interest.
-
-
Data Analysis:
-
Analyze the mass spectra to identify the masses of the intact bioconjugate and any new species that appear over time.
-
Perform MS/MS analysis on the new peaks to determine their fragmentation patterns and identify the specific cleavage sites within the bioconjugate. This will confirm whether the degradation is occurring at the amide bond or another part of the molecule.
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved, the following diagrams depict the experimental workflow and the logical relationships in bioconjugation.
Conclusion
The amide bond formed by this compound provides a highly stable linkage for the initial modification of biomolecules. This stability is comparable to, if not greater than, other NHS ester-derived amide bonds and significantly surpasses that of linkages formed by chemistries such as maleimide-thiol coupling. The subsequent bioorthogonal reaction with tetrazine further solidifies the conjugate with an exceptionally robust linkage. For researchers seeking long-term stability in their bioconjugates, particularly for in vivo applications, the combination of NHS ester chemistry for initial ligation followed by click chemistry for final conjugation represents a superior strategy. The provided experimental protocols offer a framework for conducting rigorous, head-to-head comparisons to validate the optimal conjugation chemistry for your specific research needs.
References
Evaluating the Biocompatibility of Norbornene-Methyl-NHS Conjugates for In Vivo Studies: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into in vivo studies, the choice of bioconjugation chemistry is critical to the success and translational potential of their work. This guide provides a comprehensive evaluation of Norbornene-methyl-NHS conjugates, an increasingly popular choice for bioorthogonal labeling, and objectively compares their performance with established alternatives. Supported by experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their specific in vivo applications.
This compound (N-hydroxysuccinimide) esters are heterobifunctional crosslinkers that enable a two-step bioconjugation strategy. The NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form a stable amide bond. The norbornene group is then available for a highly specific and rapid bioorthogonal reaction, most commonly an inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule.[1][2][3] This "click chemistry" approach offers high efficiency and specificity, which is particularly advantageous in complex biological environments.[2]
Comparative Analysis of Amine-Reactive Chemistries
The initial conjugation step involving the NHS ester is a well-established method for modifying biomolecules.[4][5] However, its primary drawback is the susceptibility of the NHS ester to hydrolysis in aqueous environments, which can lead to variable reaction efficiencies.[6] A careful comparison with alternative amine modification strategies is therefore warranted.
| Reagent Class | Typical Reagent(s) | Optimal pH | Reaction Time | Temperature | Solvent | Key Advantages | Key Disadvantages |
| NHS Esters | DSS, Sulfo-DSS | 7.2 - 8.5[6] | 30 - 120 min[6] | 4°C - RT | Aqueous buffers, DMSO, DMF[6] | High reactivity, forms stable amide bonds | Susceptible to hydrolysis in aqueous solutions[6] |
| Carbodiimides | EDC, DCC | 4.5 - 6.0 (activation), 7.2 - 7.5 (coupling)[6] | ~2 hours[6] | RT | Aqueous buffers (EDC), Organic solvents (DCC)[6] | Can be more reactive than NHS esters when combined with HOBt/HOAt[6] | Can lead to side reactions if not properly controlled |
| Isothiocyanates | FITC | 9.0 - 9.5 | Several hours | RT | Aqueous buffers | Stable linkage | Requires higher pH which can be detrimental to some proteins |
The Norbornene-Tetrazine Bioorthogonal Reaction
The second step, the bioorthogonal reaction between norbornene and a tetrazine, is where this conjugation strategy excels for in vivo applications. This reaction is extremely fast and proceeds with high specificity in complex biological media without the need for cytotoxic catalysts like copper, which is a significant advantage over other click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2][7]
| Reaction | Key Features | In Vivo Suitability |
| Norbornene-Tetrazine Ligation | Extremely fast kinetics, no catalyst required, highly specific.[2] | Excellent, due to bioorthogonality and lack of toxicity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal. | Very good, though kinetics can be slower than Norbornene-Tetrazine ligation. |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Efficient and widely used. | Limited by the cytotoxicity of the copper catalyst. |
| Maleimide-Thiol Reaction | Highly specific for sulfhydryl groups. | Good, but potential for off-target reactions with other thiols in vivo. |
Biocompatibility and Toxicity Considerations
However, it is crucial to note that these studies often involve much higher concentrations and different derivatives than what would be used in a typical bioconjugation experiment. Furthermore, some research suggests that polynorbornene-based bioconjugates can actually reduce the immunogenicity of proteins, offering a potential alternative to PEGylation.[11][12] 5-Vinyl-2-norbornene (B46002) did not show genotoxic potential in a battery of in vitro and in vivo tests.[13]
The NHS moiety, upon reaction, is released as N-hydroxysuccinimide, which is generally considered to have low toxicity and is readily cleared.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating a this compound ester to a protein. Optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the this compound ester in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for another 15-30 minutes at room temperature.
-
Remove excess, unreacted this compound ester and byproducts using a desalting column.
In Vivo Biocompatibility Assessment Workflow
A general workflow for assessing the in vivo biocompatibility of the resulting norbornene-conjugated protein is outlined below.
In Vivo Biocompatibility Assessment Workflow
Signaling Pathways and Logical Relationships
The choice of bioconjugation strategy is often dictated by the desired downstream application and the need to preserve the biological activity of the conjugated molecule. The following diagram illustrates the decision-making process.
Bioconjugation Strategy Decision Pathway
Conclusion
This compound conjugates offer a powerful and highly specific method for labeling biomolecules for in vivo studies. The key advantage lies in the bioorthogonal nature of the norbornene-tetrazine ligation, which allows for rapid and clean reactions in a complex biological milieu. While the NHS ester chemistry is well-established, researchers should be mindful of its susceptibility to hydrolysis and consider alternatives if quantitative and highly reproducible conjugation is paramount.
The biocompatibility of the norbornene moiety appears favorable, especially at the low concentrations used for labeling, and polynorbornene backbones may even offer advantages in reducing immunogenicity. However, as with any novel reagent, thorough in vivo toxicity and biocompatibility studies are essential for each specific conjugate and application. This guide provides a framework for making an informed decision and designing appropriate validation experiments for the successful application of this compound conjugates in preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative acute toxicity and primary irritancy of the ethylidene and vinyl isomers of norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute, subchronic, and mutagenicity studies with norbornene fluoroalcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigations on the in vitro and in vivo genotoxic potential of 5-vinyl-2-norbornene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Norbornene-Methyl-NHS
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Norbornene-methyl-NHS, a reagent used in click chemistry. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Norbornene is a flammable solid that can cause eye irritation and is toxic to aquatic life. It is also suspected of causing reproductive harm. N-hydroxysuccinimide is known to cause skin and serious eye irritation. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative safety data for the constituent parts of this compound. This information is derived from publicly available Safety Data Sheets for Norbornene and N-Hydroxysuccinimide.
| Property | Norbornene | N-Hydroxysuccinimide |
| Physical State | Solid | Solid |
| Flammability | Flammable Solid | Not Classified as Flammable |
| Eye Irritation | Causes serious eye irritation | Causes serious eye damage[1] |
| Skin Irritation | May cause skin irritation | Causes skin irritation[1] |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects[2] | Not Classified as Hazardous to the Aquatic Environment |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Not Classified as a Reproductive Toxin |
Detailed Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step protocol should be followed:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Neutralization of Small Spills:
-
In the event of a small spill, carefully absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Place the contaminated absorbent material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate inventory of the waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
